Gibberellin A9 methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRMJALKMNRHGF-WARWBDHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555159 | |
| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112-08-5 | |
| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Gibberellin A9 methyl ester chemical properties and structure
Technical Whitepaper: Gibberellin A9 Methyl Ester Physiochemical Profile, Metabolic Divergence, and Bio-Analytical Applications [1]
Executive Summary
Gibberellin A9 methyl ester (GA9-Me) represents a critical junction in the chemical biology of plant hormones, serving as both a potent bioactive signal in pteridophytes (ferns) and a catabolic inactivation product in angiosperms. For the researcher, GA9-Me is the primary analytical derivative for Gas Chromatography-Mass Spectrometry (GC-MS) profiling of the biosynthetic precursor Gibberellin A9 (GA9).[1] This guide synthesizes the chemical architecture, divergent metabolic roles, and rigorous analytical protocols required for the study of GA9-Me, distinguishing its function as an "antheridiogen" in Lygodium species from its role as a metabolic dead-end in higher plants.[1]
Part 1: Chemical Identity & Structural Architecture[1]
GA9-Me is a tetracyclic diterpenoid derived from the ent-gibberellane skeleton.[1] Unlike bioactive C19-gibberellins (e.g., GA1, GA4) which possess hydroxyl groups at C-3 and/or C-13, the core GA9 structure is non-hydroxylated.[1] The methylation at the C-7 carboxyl group fundamentally alters its lipophilicity and receptor binding affinity.[1]
Structural Specifications
-
IUPAC Name: Methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1^5,8^.0^1,10^.0^2,8^]heptadecane-9-carboxylate[1][2]
-
Molecular Formula: C₂₀H₂₆O₄[6]
-
Stereochemistry: ent-gibberellane skeleton; C19-GA (lactone bridge between C-4 and C-10).[1]
Figure 1: Structural relationship between the precursor GA9 and its methyl ester derivative.[1]
Part 2: Physicochemical Properties
The methylation of GA9 significantly increases its lipophilicity (LogP), facilitating membrane permeability—a trait exploited by ferns for pheromonal signaling but utilized by analytical chemists for gas-phase separation.[1]
| Property | Value | Context/Relevance |
| Physical State | White crystalline solid | Standard purity >98% for analytical use.[1] |
| Melting Point | 132–134 °C | Distinct from free acid GA9 (~208°C). |
| Solubility | Soluble: CHCl₃, MeOH, EtOAcInsoluble: Water | Requires organic solvents for stock preparation.[1] |
| LogP (Predicted) | ~3.25 | High lipophilicity aids volatility in GC-MS. |
| Stability | Light Sensitive; Hydrolysis prone | Store at -20°C in amber vials; avoid basic aqueous conditions.[1] |
Part 3: Biosynthesis & Metabolic Divergence
The biological function of GA9-Me is context-dependent.[1] In evolutionary history, the role of the methyl ester has shifted from a bioactive pheromone to an inactivated catabolite.[1]
Mechanism 1: The Activation Pathway (Ferns)
In the fern Lygodium japonicum, GA9-Me acts as an antheridiogen .[1] It is secreted by fast-growing gametophytes to induce antheridia (male organs) on neighboring slow-growing gametophytes, promoting cross-fertilization.[1]
-
Bioactivity: Active at
M in antheridium induction assays.[1][4] -
Transport: The methyl ester form facilitates transport through the aqueous soil/media matrix to target cells.
Mechanism 2: The Inactivation Pathway (Angiosperms)
In flowering plants (e.g., Arabidopsis), Gibberellin Methyl Transferases (GAMTs) methylate bioactive GAs (or their precursors like GA9) to permanently inactivate them.[1]
-
Receptor Blockade: The GID1 receptor requires a free C-7 carboxyl group for hydrogen bonding.[1] Methylation abolishes this interaction, rendering GA9-Me biologically inert in angiosperms.[1]
-
Metabolic Fate: GA9 is typically oxidized to bioactive GA4 (via GA3-oxidase).[1] Methylation shunts it out of the active pool.[1]
Figure 2: Evolutionary divergence in GA9-Me function.[1] In ferns (green), it is an active signal; in angiosperms (red), it is a deactivated sink product.[1]
Part 4: Synthesis & Derivatization Protocol
For analytical standards or biological assays, GA9-Me is synthesized from GA9.[1] The standard laboratory method uses diazomethane, though trimethylsilyldiazomethane (TMS-DAM) is a safer modern alternative.[1]
Protocol: Methylation of Gibberellin A9
Objective: Quantitative conversion of GA9 free acid to GA9 methyl ester for GC-MS analysis.
Reagents:
-
Substrate: Gibberellin A9 (High purity).
-
Reagent: Ethereal Diazomethane (
) (freshly prepared) OR (Trimethylsilyl)diazomethane (2.0 M in hexanes). -
Solvent: Anhydrous Methanol (MeOH).[1]
Workflow:
-
Dissolution: Dissolve 100 µg of GA9 in 50 µL of anhydrous MeOH in a chemically resistant glass vial.
-
Reaction:
-
Quenching: Evaporate the solvent under a gentle stream of Nitrogen (
).[1]-
Note: If using TMS-DAM, add a drop of acetic acid prior to evaporation to quench excess reagent.[1]
-
-
Reconstitution: Redissolve the residue in 50-100 µL of Ethyl Acetate or Hexane for GC-MS injection.
Validation:
-
TLC: Silica gel 60 F254; Solvent: Toluene/Ethyl Acetate/Acetic Acid (5:2:1). GA9-Me (
~0.[1]6) runs higher than GA9 ( ~0.3).
Part 5: Analytical Characterization (GC-MS)
GA9-Me is the definitive analyte for identifying GA9.[1] Because GA9 lacks hydroxyl groups, it does not require silylation (TMS derivatization) after methylation, making the methyl ester the final form for injection.[1]
Mass Spectrometry Profile (EI, 70 eV)
The electron ionization (EI) spectrum is distinct and self-validating.[1]
-
Molecular Ion (
): m/z 330 (Prominent). -
Base Peak: Often m/z 298 or m/z 270 depending on conditions.[1]
-
Diagnostic Fragments:
-
m/z 298 (
): Loss of Methanol ( ). Characteristic of methyl esters. -
m/z 270 (
): Loss of Methyl Formate ( ) or Acetic Acid equivalent. -
m/z 225/213: Complex skeletal rearrangements typical of the ent-gibberellane core.[1]
-
Chromatographic Behavior
On a standard non-polar capillary column (e.g., DB-5ms, HP-5):
-
Retention Index (RI): ~2340–2370.
-
Elution Order: GA9-Me elutes before hydroxylated GA methyl esters (e.g., GA4-Me, GA1-Me) due to the absence of polar hydroxyl groups.[1]
Figure 3: Analytical workflow for the isolation and identification of GA9 via its methyl ester.
References
-
Yamane, H., et al. (1979).[1] "Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum." Planta, 147(3), 251-256.[1] Link
-
Varbanova, M., et al. (2007).[1] "Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2." The Plant Cell, 19(1), 32-45.[1] Link
-
MacMillan, J. (2001).[1] "Occurrence of gibberellins in vascular plants, fungi, and bacteria."[1][7] Journal of Plant Growth Regulation, 20, 387–442.[1] Link
-
Moritz, T., & Oden, P. C. (1990).[1][8][9] "Metabolism of tritiated and deuterated gibberellin A9 in Norway spruce shoots." Physiologia Plantarum, 79(2), 242-249.[1] Link
-
Binks, R. J., MacMillan, J., & Pryce, R. J. (1969).[1][8][9] "Plant hormones—VIII: Combined gas chromatography-mass spectrometry of the methyl esters of gibberellins A1 to A24." Phytochemistry, 8(1), 271-284.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gibberellin A9 | C19H24O4 | CID 5281984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]
- 4. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GIBBERELLIN A9 METHYL ESTER | 2112-08-5 [chemicalbook.com]
- 6. [2H2]Gibberellin A9-Me - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Gibberellin A9 Methyl Ester: Natural Occurrence, Biosynthesis, and Analytical Identification
This guide provides an in-depth technical analysis of Gibberellin A9 Methyl Ester (GA9-Me), focusing on its unique dual status as a bioactive pheromone in pteridophytes (ferns) and a metabolic regulator in angiosperms.
Executive Summary
Gibberellin A9 methyl ester (GA9-Me) is a C19-gibberellin derivative. Historically dismissed as an extraction artifact or a metabolic dead-end in higher plants, it was identified in 1979 as a potent antheridiogen —a pheromone-like substance regulating sex determination in the fern Lygodium japonicum.
In angiosperms (e.g., Arabidopsis thaliana), GA9-Me represents a product of homeostatic regulation, formed by specific methyltransferases (GAMTs) to deactivate or sequester bioactive gibberellins. This guide dissects the dichotomy of GA9-Me: a signaling molecule in ferns versus a catabolite in flowering plants, and provides rigorous protocols for its isolation and identification.
Historical Discovery & Natural Occurrence
The Fern Connection: A Bioactive Pheromone
The definitive identification of GA9-Me as a natural product occurred during the investigation of antheridiogens —substances secreted by fern gametophytes to induce male reproductive organs (antheridia) on neighboring prothalli.[1]
-
Source: Lygodium japonicum (Japanese climbing fern).[2]
-
Discovery: Yamane et al. (1979) isolated a fraction from prothallial culture filtrates that induced antheridium formation.
-
Validation: Unlike extraction artifacts, the biological synthesis was confirmed by feeding radiolabeled
to prothalli, which rapidly converted it to . -
Mechanism: Early-germinating gametophytes secrete GA9-Me.[3] It is taken up by slow-growing neighbors and hydrolyzed back to active GAs (likely GA4) or acts directly to suppress archegonia (female organs) and induce antheridia (male organs), promoting cross-fertilization.
Angiosperms: Metabolic Regulation
In flowering plants, GA9-Me occurrence is linked to the GAMT (Gibberellic Acid Methyltransferase) gene family.
-
Function: GAMT enzymes methylate the C-6 carboxyl group of active GAs (GA4) or precursors (GA9).
-
Physiological Role: This methylation renders the GA biologically inactive, serving as a "sink" to dampen GA signaling during seed development or stress.
-
Occurrence: Detected in Silene armeria and Arabidopsis tissues, often at low levels unless GAMT is overexpressed.
Occurrence Profile Table
| Organism Type | Species | Role of GA9-Me | Biological Status |
| Pteridophyte | Lygodium japonicum | Antheridiogen (Pheromone) | Bioactive (Induces male organs) |
| Pteridophyte | Anemia phyllitidis | Antheridiogen precursor | Bioactive (via conversion) |
| Angiosperm | Arabidopsis thaliana | Metabolic Product | Inactive (Deactivation/Storage) |
| Angiosperm | Silene armeria | Endogenous Metabolite | Regulated by photoperiod |
| Fungi | Gibberella fujikuroi | Secondary Metabolite | Byproduct of GA pathway |
Biosynthetic Pathways & Signaling Logic
The following diagram illustrates the divergent fates of Gibberellin A9. In ferns, it is methylated to form a mobile signal. In angiosperms, methylation serves as a deactivation shunt.
Figure 1: Divergent biosynthetic fates of GA9. In ferns, GA9-Me is a secreted signal; in angiosperms, it is a deactivation product.
Technical Protocol: Isolation & Identification
Crucial Warning: Methyl esters of gibberellins can be generated artificially if acidic methanol is used during extraction. The following protocol includes steps to validate natural occurrence versus extraction artifacts.
Extraction Workflow (Artifact-Free)
-
Tissue Homogenization:
-
Flash-freeze plant tissue in liquid nitrogen.
-
Grind to a fine powder.
-
-
Solvent Extraction:
-
Solvent: 80% Acetone (aq) is preferred over Methanol to minimize esterification.
-
If Methanol must be used: Ensure pH is neutral (7.0) and keep temperature < 4°C.
-
Internal Standard: Spike with deuterated GA9 (
-GA9) to quantify recovery.
-
-
Purification:
-
Evaporate acetone; adjust aqueous phase to pH 8.0.
-
Partition with Ethyl Acetate (removes neutral lipids; GA9-Me is less polar than free acids but may partition here depending on pH).
-
Acidification: Adjust aqueous phase to pH 2.5.
-
Partition again with Ethyl Acetate (extracts free GAs).
-
Note: GA9-Me (neutral) will partition into the organic phase at neutral pH, whereas free GA9 requires acidic pH. This fractionation by pH is the primary method to separate the methyl ester from the free acid.
-
GC-MS Identification Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification.
-
Derivatization: Samples are typically trimethylsilylated (TMS) to make free GAs volatile. However, GA9-Me is already an ester.[4]
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Purpose: Silylates any free hydroxyl groups (none in GA9-Me, but essential for contaminants or free GA9).
-
-
Column: Fused silica capillary column (e.g., DB-1 or HP-5), 30m x 0.25mm.
-
Temperature Program: 60°C (1 min) → 25°C/min → 200°C → 5°C/min → 280°C.
Diagnostic Ions (Mass Spectrum):
The identification relies on the molecular ion (
| Compound | Molecular Ion ( | Base Peak | Key Fragments ( |
| GA9 Methyl Ester | 330 | 270 | 298 ( |
| Free GA9 (Me-TMS) | 388 | 298 | 373, 329 (TMS derivative of free acid) |
Interpretation: The presence of a peak at m/z 330 (before silylation) or persisting at 330 (after silylation, since it has no OH groups to accept TMS) confirms the endogenous methyl ester.
Implications for Drug Development & AgChem
Agrochemical Targets
-
GAMT Inhibitors: Targeting the GAMT enzyme in crops could prevent the deactivation of endogenous GAs, potentially creating "self-fertilizing" or high-growth varieties without exogenous hormone application.
-
Weed Control (Ferns): Since GA9-Me is a specific reproductive signal in invasive ferns (e.g., Lygodium microphyllum), synthetic analogs could be used to disrupt the reproductive cycle (suicidal germination or sex ratio distortion).
Pharmaceutical Relevance
-
Bioactivity: While primarily a plant hormone, diterpenoids often exhibit anti-inflammatory or cytotoxic activities. The specific lactone structure of GA9-Me warrants screening in mammalian cell lines for potential off-target effects, similar to other terpenoid lactones.
References
-
Yamane, H., Takahashi, N., Takeno, K., & Furuya, M. (1979). Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum.[5] Planta, 147(3), 251–256.[6][7]
-
Varbanova, M., et al. (2007). Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2. The Plant Cell, 19(1), 32–45.
-
Tanaka, K., et al. (2014). Antheridiogen determines sex in ferns via a spatiotemporally split gibberellin synthesis pathway.[1] Science, 346(6208), 469-473. [1]
-
MacMillan, J. (2001). Occurrence of gibberellins in vascular plants, fungi, and bacteria. Journal of Plant Growth Regulation, 20(4), 387–442.
-
Binks, R., MacMillan, J., & Pryce, R. J. (1969). Plant hormones—VIII: Combined gas chromatography-mass spectrometry of the methyl esters of gibberellins A1 to A24 and their trimethylsilyl ethers.[7] Phytochemistry, 8(1), 271-284.[7]
Sources
- 1. Antheridiogen determines sex in ferns via a spatiotemporally split gibberellin synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Gibberellin A9 Methyl Ester Biosynthesis Pathway in Plants
This guide provides a comprehensive technical overview of the biosynthesis of Gibberellin A9 (GA9) methyl ester in plants. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of plant hormone metabolism and its potential applications. This document delves into the core enzymatic pathway, the physiological significance of GA9 methylation, and detailed, field-proven experimental protocols for its investigation.
Introduction: The Significance of Gibberellin Methylation
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a wide array of developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1] The biological activity of GAs is tightly controlled through a complex network of biosynthesis, deactivation, and signaling pathways. Among the various modifications that gibberellins undergo, methylation represents a crucial mechanism for inactivating bioactive GAs, thereby fine-tuning their physiological effects.
Gibberellin A9 (GA9) is a key intermediate in the gibberellin biosynthetic pathway, serving as the direct precursor to the bioactive GA4. The conversion of GA9 to its methyl ester form is a pivotal step in the deactivation cascade, particularly prominent during seed development and maturation. Understanding the enzymatic machinery and the physiological consequences of this methylation is essential for a complete picture of gibberellin homeostasis and its impact on plant growth and development. This guide will illuminate the specific biochemical steps leading to GA9 methyl ester and provide the technical framework for its study.
The Biosynthetic Pathway of Gibberellin A9 Methyl Ester
The formation of Gibberellin A9 methyl ester is the culmination of a multi-step biosynthetic pathway that originates from the general terpenoid pathway and concludes with a specific methylation event. The overall process can be divided into the synthesis of the GA9 precursor and its subsequent methylation.
Synthesis of Gibberellin A9
The biosynthesis of GA9 is a segment of the broader gibberellin biosynthetic grid and occurs in three distinct cellular compartments: the proplastid, the endoplasmic reticulum, and the cytosol.[2]
-
Plastid-Localized Steps: The pathway initiates in the proplastids with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (MEP) pathway.[3]
-
Endoplasmic Reticulum-Localized Steps: ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases, namely ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.[3][4]
-
Cytosol-Localized Steps: GA12 is the common precursor for the synthesis of all other gibberellins in the cytosol. The formation of GA9 from GA12 proceeds through the non-13-hydroxylation pathway. This part of the pathway is catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). Specifically, GA20-oxidases (GA20ox) are key enzymes that catalyze multiple steps in this conversion. The precise sequence from GA12 to GA9 involves the following intermediates: GA15, GA24, and finally GA9.[5]
The following diagram illustrates the key enzymatic steps in the biosynthesis of Gibberellin A9.
Caption: Biosynthesis pathway of Gibberellin A9 and its subsequent methylation.
Methylation of Gibberellin A9
The final step in the formation of GA9 methyl ester is the methylation of the C-7 carboxyl group of GA9. This reaction is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferases. In the model plant Arabidopsis thaliana, two enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2), have been identified as responsible for this modification.[6]
-
Enzymes: GAMT1 and GAMT2
-
Substrate: Gibberellin A9 (GA9)
-
Co-substrate: S-adenosyl-L-methionine (SAM)
-
Product: Gibberellin A9 methyl ester
-
By-product: S-adenosyl-L-homocysteine (SAH)
Biochemical studies have revealed that both GAMT1 and GAMT2 exhibit broad substrate specificity, methylating various gibberellins. However, GAMT1 shows the highest activity with GA9 and GA20.[6] This preference underscores the significance of this enzyme in regulating the levels of GA9, a direct precursor to a bioactive GA.
Physiological Role and Significance of GA9 Methyl Ester
The methylation of gibberellins, including GA9, is a mechanism of deactivation. The resulting methyl esters are biologically inactive. This process is particularly crucial in maintaining the delicate balance of active gibberellins during specific developmental stages, most notably in seeds.
During seed development, high levels of bioactive GAs can lead to premature germination and disrupt dormancy. The expression of GAMT1 and GAMT2 is predominantly observed in developing siliques and seeds, suggesting a primary role in inactivating GAs as the seeds mature.[7] This deactivation ensures that germination is triggered only under favorable environmental conditions.
The formation of GA9 methyl ester, therefore, represents a terminal step in a deactivation pathway, preventing the accumulation of the bioactive GA4. This tight regulation of GA levels is essential for normal seed development, dormancy, and germination timing.
Experimental Protocols
To facilitate research in this area, this section provides detailed methodologies for the analysis of the Gibberellin A9 methyl ester biosynthesis pathway. These protocols are designed to be self-validating and are based on established techniques in the field.
In Vitro Gibberellin Methyltransferase (GAMT) Enzyme Assay
This protocol allows for the characterization of GAMT activity and substrate specificity using recombinantly expressed and purified enzymes.
Rationale: The choice of a radioactive assay with ¹⁴C-labeled SAM provides high sensitivity for detecting methyl transferase activity. The inclusion of a boiled enzyme control is critical to ensure that the observed activity is enzymatic and not due to non-specific methylation.
Methodology:
-
Enzyme Preparation:
-
Express and purify recombinant GAMT1 or GAMT2 from E. coli or another suitable expression system.
-
Determine the protein concentration of the purified enzyme using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Setup:
-
Prepare a master mix containing the assay buffer (e.g., 250 mM Bis-Tris-propane-HCl, pH 7.5-8.0, and 25 mM KCl).[6]
-
In a microcentrifuge tube, combine the following components on ice:
-
Assay Buffer: 10 µL
-
Purified GAMT enzyme (approx. 0.5 pmol): 1 µL
-
Gibberellin substrate (e.g., GA9, prepared as a 50 mM solution in ethanol): 1 µL
-
[¹⁴C]-S-adenosyl-L-methionine (specific activity ~58 mCi/mmol): 0.5 µL
-
Nuclease-free water to a final volume of 50 µL.
-
-
-
Control Reactions:
-
Negative Control (No Enzyme): Replace the enzyme solution with an equal volume of purification buffer.
-
Negative Control (Boiled Enzyme): Use an enzyme aliquot that has been boiled for 10 minutes and cooled on ice.
-
No Substrate Control: Replace the gibberellin substrate with an equal volume of ethanol.
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 10 µL of 2N HCl.
-
Extract the methylated gibberellin product by adding 200 µL of ethyl acetate.
-
Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.
-
Allow the ethyl acetate to evaporate completely in a fume hood.
-
Add 4 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]-SAM and the measured counts per minute (CPM).
-
Compare the activity with different gibberellin substrates to determine the substrate specificity of the enzyme.
-
Extraction and Quantification of GA9 and GA9 Methyl Ester from Plant Tissues by LC-MS/MS
This protocol describes a robust method for the simultaneous extraction and quantification of endogenous GA9 and its methylated form from plant tissues, particularly seeds.
Rationale: The use of stable isotope-labeled internal standards is crucial for accurate quantification by LC-MS/MS, as it corrects for losses during sample preparation and variations in instrument response. The solid-phase extraction (SPE) step is essential for cleaning up the complex plant extract and enriching the analytes of interest.
Methodology:
-
Plant Material and Internal Standard Spiking:
-
Harvest plant tissue (e.g., Arabidopsis siliques or seeds) and immediately freeze in liquid nitrogen.
-
Lyophilize the tissue to a constant weight.
-
Accurately weigh 10-50 mg of lyophilized tissue into a 2 mL microcentrifuge tube containing two small steel beads.
-
Add a known amount of stable isotope-labeled internal standards for GA9 (e.g., [²H₂]GA9) and, if available, GA9 methyl ester.
-
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol containing 1% acetic acid.
-
Homogenize the tissue using a tissue lyser for 2 x 1 minute at 30 Hz.
-
Place the tubes on a rotator at 4°C for 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Re-extract the pellet with 0.5 mL of the same extraction solvent, vortex, and centrifuge again.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of the extraction solvent.
-
Load the pooled supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash with 1 mL of methanol.
-
Elute the gibberellins with 1 mL of 1% formic acid in methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of 10% methanol.
-
Centrifuge at 16,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient might be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for GA9, GA9 methyl ester, and their respective internal standards.
-
Example MRM transitions (Q1/Q3):
-
GA9: m/z 315.2 -> 271.2
-
[²H₂]GA9: m/z 317.2 -> 273.2
-
GA9 methyl ester: m/z 329.2 -> 269.2
-
-
-
-
Data Analysis and Quantification:
-
Construct a calibration curve using a series of standards with known concentrations of the analytes and a fixed concentration of the internal standards.
-
Calculate the peak area ratios of the endogenous analytes to their corresponding internal standards in the samples.
-
Determine the concentration of GA9 and GA9 methyl ester in the samples by interpolating the peak area ratios on the calibration curve.
-
Express the final concentrations as ng/g dry weight of the plant tissue.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the Gibberellin A9 methyl ester biosynthesis pathway, compiled from published literature.
| Parameter | Value | Organism/Enzyme | Reference |
| GAMT1 Substrate Specificity (Relative Activity) | |||
| GA9 | 100% | Arabidopsis thaliana GAMT1 | [6] |
| GA20 | 85% | Arabidopsis thaliana GAMT1 | [6] |
| GA4 | 50% | Arabidopsis thaliana GAMT1 | [6] |
| GAMT2 Substrate Specificity (Relative Activity) | |||
| GA4 | 100% | Arabidopsis thaliana GAMT2 | [6] |
| GA9 | 60% | Arabidopsis thaliana GAMT2 | [6] |
| GA20 | 30% | Arabidopsis thaliana GAMT2 | [6] |
| Enzyme Kinetics | |||
| GAMT1 pH Optimum | 7.5 | Arabidopsis thaliana GAMT1 | [6] |
| GAMT2 pH Optimum | 8.0 | Arabidopsis thaliana GAMT2 | [6] |
| Physicochemical Properties of GA9 Methyl Ester | |||
| Molecular Formula | C₂₀H₂₆O₄ | [8] | |
| Molecular Weight | 330.42 g/mol | [8] | |
| Melting Point | 132-134 °C |
Conclusion and Future Perspectives
The methylation of Gibberellin A9 to its corresponding methyl ester is a critical deactivation step in the regulation of gibberellin homeostasis in plants. This process, catalyzed by GAMT1 and GAMT2 in Arabidopsis, plays a significant role in developmental processes, particularly in ensuring the proper timing of seed germination. The detailed biochemical pathway and experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important aspect of plant hormone metabolism.
Future research in this area could focus on several key aspects:
-
Structural Biology: Elucidating the crystal structures of GAMT enzymes in complex with their gibberellin substrates would provide valuable insights into the molecular basis of their substrate specificity.
-
Regulatory Networks: Investigating the transcriptional and post-translational regulation of GAMT gene expression will shed light on how environmental and developmental cues control gibberellin deactivation.
-
Agricultural Applications: Exploring the potential of manipulating GAMT activity to improve crop traits, such as seed dormancy and germination uniformity, could have significant agricultural implications.
-
Evolutionary Aspects: Characterizing gibberellin methyltransferases from a broader range of plant species will enhance our understanding of the evolution of this regulatory mechanism.
By building upon the knowledge and methodologies outlined in this guide, the scientific community can continue to unravel the complexities of gibberellin metabolism and its profound impact on plant life.
References
-
iGEM 2023. Protocols | Navarra_BG. [Link]
-
YouTube. Gibberellin (GA): Discovery, Structure and Biosynthesis. [Link]
-
YouTube. Biosynthesis of Gibberelins. [Link]
- Lee, S. H., et al. (2024). The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. Marine Drugs, 22(1), 49.
-
Cheméo. [2H2]Gibberellin A9-Me - Chemical & Physical Properties. [Link]
-
Olchemim. Gibberellins. [Link]
- Varbanova, M., et al. (2007). Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2. The Plant Cell, 19(1), 32-45.
-
Wikipedia. Gibberellin. [Link]
- Hedden, P. (2020). The Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832-1849.
-
ResearchGate. CHAPTER -7 BIOSYNTHESIS OF GIBBERELLINS. [Link]
- Yamane, H., et al. (1993). Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum. Planta, 189(4), 525-529.
-
YouTube. Gibberellin biosynthesis pathway. [Link]
-
The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. [Link]
- Sinclair, G., et al. (2017). A three-tier algorithm for guanidinoacetate methyltransferase (GAMT) deficiency newborn screening. Molecular Genetics and Metabolism, 120(1-2), 23-27.
-
APHL. GAMT Toolkit - Guanidinoacetate Methyltransferase Deficiency. [Link]
- Sinclair, G., et al. (2017). A three-tier algorithm for guanidinoacetate methyltransferase (GAMT) deficiency newborn screening. PubMed, 27989581.
- Schmelz, E. A., et al. (2004). Simplified Plant Sample Preparation for use in Gas Chromatography-Mass Spectrometry (GC-MS) Based Metabolomic Profiling and Hormonal Analysis. The Plant Journal, 39(5), 795-807.
-
MedCrave online. Analytical & Pharmaceutical Research. [Link]
- Varbanova, M., et al. (2007). Methylation of gibberellins by Arabidopsis GAMT1 and GAMT2. The Plant cell, 19(1), 32–45.
- Varbanova, M., et al. (2007). Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2. PubMed, 17220373.
Sources
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]
An In-depth Technical Guide to Gibberellin A9 Methyl Ester as a Precursor to Other Gibberellins
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellins (GAs) are a critical class of phytohormones that regulate a wide array of plant growth and developmental processes. The intricate network of GA biosynthesis offers numerous points of control, with the conversion of inactive precursors to bioactive forms being a key regulatory step. This technical guide focuses on Gibberellin A9 (GA9) and its methyl ester derivative (GA9-me), pivotal intermediates in the biosynthesis of bioactive GAs in many plant species. We will delve into the enzymatic conversions that govern the fate of GA9 and its ester, providing a comprehensive overview of the underlying biochemistry and the key enzymes involved, namely GA 20-oxidase and GA 3-oxidase. This guide is designed to be a practical resource, offering detailed experimental protocols for in vitro and in vivo studies, as well as analytical methodologies for the accurate quantification of these compounds. By synthesizing established knowledge with actionable protocols, this document aims to empower researchers in the fields of plant science, biochemistry, and drug development to explore and manipulate this crucial branch of the gibberellin biosynthetic pathway.
Introduction: The Central Role of Gibberellin A9 and its Methyl Ester
Gibberellins are tetracyclic diterpenoid acids that play a crucial role in regulating diverse aspects of plant development, including seed germination, stem elongation, leaf expansion, and flower and fruit development[1]. The bioactivity of gibberellins is determined by their specific chemical structure, with only a few of the more than 130 identified GAs possessing biological activity[1]. The biosynthesis of these active forms is a complex process involving multiple enzymatic steps, many of which are tightly regulated by developmental and environmental cues[2].
Gibberellin A9 (GA9) is a key intermediate in the non-13-hydroxylation pathway of GA biosynthesis. While GA9 itself is generally considered to be biologically inactive or to have low activity, it serves as the direct precursor to the highly bioactive Gibberellin A4 (GA4)[2][3][4][5]. The conversion of GA9 to GA4 is a critical step in controlling the levels of active GAs in various plant tissues.
Furthermore, the methyl ester of Gibberellin A9 (GA9-me) has been identified as a naturally occurring compound in plants[6]. Studies have shown that exogenously applied radiolabeled GA9 can be rapidly converted to GA9-me in plant tissues, suggesting that this derivative is a metabolically relevant form[6]. The precise role and enzymatic fate of GA9-me are areas of ongoing research. It is hypothesized that GA9-me may act as a transport or storage form of GA9, which can then be hydrolyzed to release GA9 for conversion to bioactive GAs. This guide will explore the current understanding of the enzymatic machinery that processes both GA9 and its methyl ester.
The Biosynthetic Pathway: From GA12 to Bioactive GAs
The formation of GA9 is part of a larger biosynthetic pathway that originates from geranylgeranyl diphosphate (GGDP). A key branching point in the pathway leads to the production of either 13-hydroxylated or non-13-hydroxylated GAs. The pathway leading to GA9 and subsequently GA4 is the non-13-hydroxylation pathway.
The Role of GA 20-oxidase in the Formation of GA9
The immediate precursor to GA9 is Gibberellin A12 (GA12). The conversion of GA12 to GA9 is a multi-step process catalyzed by the enzyme GA 20-oxidase (GA20ox) [4]. GA20ox is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that sequentially oxidizes the C-20 carbon of the gibberellin backbone, leading to its eventual removal. This process involves the formation of GA15 and GA24 as intermediates[4].
Figure 1: The enzymatic conversion of Gibberellin A12 to Gibberellin A9, catalyzed by GA 20-oxidase.
The Final Step to Bioactivity: GA 3-oxidase
The conversion of the inactive GA9 to the bioactive GA4 is catalyzed by another 2-ODD enzyme, GA 3-oxidase (GA3ox) [2][3][5]. This enzyme introduces a hydroxyl group at the 3β-position of the A-ring of the gibberellin structure, a modification that is crucial for its biological activity.
The Metabolism of Gibberellin A9 Methyl Ester
The direct enzymatic fate of GA9-me is not as well-characterized as that of GA9. Two primary hypotheses exist:
-
Direct Hydroxylation: GA 3-oxidase may be able to directly hydroxylate GA9-me to produce GA4 methyl ester, which would then be hydrolyzed to the active GA4.
-
Prior Hydrolysis: A carboxylesterase may first hydrolyze GA9-me to GA9, which would then serve as the substrate for GA 3-oxidase. Evidence for the hydrolysis of gibberellin esters exists, as demonstrated by the hydrolysis of gibberellin A20 glucosyl ester in maize seedlings[7].
Further research is needed to definitively elucidate the primary metabolic route for GA9-me in different plant species and tissues.
Figure 2: Hypothesized metabolic pathways for Gibberellin A9 methyl ester.
Experimental Protocols
This section provides detailed, field-proven protocols for the study of GA9 and GA9-me metabolism.
In Vitro Enzyme Assays
A reliable source of active enzyme is crucial for in vitro studies. The following protocol describes the expression and purification of a recombinant GA 3-oxidase from Arabidopsis thaliana (AtGA3ox1)[8].
Protocol 1: Expression and Purification of Recombinant AtGA3ox1
-
Gene Cloning: The coding sequence of AtGA3ox1 (At1g15550) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a (for an N-terminal His-tag) or pGEX (for a GST-tag).
-
Protein Expression:
-
Transform E. coli expression strains (e.g., Rosetta (DE3) pLysS) with the expression construct.
-
Grow a 1 L culture in LB medium containing the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 18°C for 16-20 hours with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Sonicate the cell suspension on ice until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Affinity Chromatography (His-tag):
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Tag Cleavage (Optional): If a cleavable tag was used, incubate the purified protein with the appropriate protease (e.g., TEV protease) according to the manufacturer's instructions.
-
Size-Exclusion Chromatography:
-
Concentrate the eluted (and cleaved) protein.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with storage buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions, concentrate, and store at -80°C.
-
This assay measures the conversion of GA9 to GA4 by the purified recombinant GA 3-oxidase.
Protocol 2: In Vitro GA 3-oxidase Assay
-
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl, pH 7.5
-
4 mM 2-oxoglutarate
-
4 mM Ascorbate
-
0.4 mM FeSO4
-
2 mg/mL BSA
-
10 µM GA9 (or GA9-me) substrate
-
1-5 µg of purified recombinant GA 3-oxidase
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-3 hours.
-
Reaction Quenching: Stop the reaction by adding 10 µL of acetic acid.
-
Extraction:
-
Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the upper ethyl acetate phase.
-
Repeat the extraction two more times.
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
-
-
Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by HPLC or GC-MS.
In Vivo Studies: Feeding Experiments
Feeding studies with labeled substrates are a powerful tool to trace the metabolic fate of a compound within a living system.
Protocol 3: In Vivo Feeding Study with Labeled GA9-me
-
Plant Material: Use a plant species or cell culture known to produce non-13-hydroxylated GAs (e.g., Arabidopsis thaliana).
-
Substrate: Synthesize or procure a labeled version of GA9-me (e.g., [14C]GA9-me or [2H2]GA9-me).
-
Application:
-
For whole seedlings, apply a known amount of the labeled GA9-me solution to the leaves or roots.
-
For cell cultures, add the labeled GA9-me to the culture medium.
-
-
Incubation: Incubate the plants or cell cultures for a defined period (e.g., 24-48 hours) under controlled growth conditions.
-
Harvesting and Extraction:
-
Harvest the plant tissue or cells and immediately freeze in liquid nitrogen.
-
Extract the gibberellins as described in Protocol 4.
-
-
Analysis: Analyze the extracts for the presence of labeled GA9, GA4, and other potential metabolites using HPLC-radiocounting or GC-MS.
Analytical Methods
Accurate quantification of gibberellins requires robust extraction, purification, and analytical techniques.
Protocol 4: Extraction and Solid-Phase Extraction (SPE) of Gibberellins
-
Extraction:
-
Grind 0.5-1.0 g of frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract the powder with 10 mL of 80% methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) and an internal standard (e.g., [2H2]GA4) at 4°C overnight.
-
Centrifuge the extract (10,000 x g, 20 min, 4°C) and collect the supernatant.
-
Re-extract the pellet with 5 mL of 80% methanol and combine the supernatants.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water[9][10].
-
Dilute the methanol extract with water to a final methanol concentration of <10%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the gibberellins with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness.
-
Protocol 5: HPLC and GC-MS Analysis of Gibberellins
-
HPLC Analysis:
-
Resuspend the dried extract in the mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water (both containing 0.1% formic acid) for separation.
-
Monitor the elution of gibberellins using a UV detector (205-210 nm) or by tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
-
GC-MS Analysis:
-
Derivatization: Gibberellins are not volatile and require derivatization prior to GC-MS analysis. A common method is methylation followed by trimethylsilylation.
-
Methylation: Dissolve the dried extract in methanol and add an ethereal solution of diazomethane until a yellow color persists. Evaporate to dryness.
-
Trimethylsilylation: Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60-80°C for 15-30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-1 or DB-5).
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.
-
-
Data Presentation and Interpretation
Quantitative data from enzyme assays and in vivo studies are essential for understanding the kinetics and regulation of the gibberellin biosynthetic pathway.
Enzyme Kinetics
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable insights into the affinity of an enzyme for its substrate and its catalytic efficiency.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | kcat/Km (µM⁻¹ s⁻¹) | Plant Species | Reference |
| TaGA1ox1 | GA9 | 1.2 | - | 8.7 x 10⁻³ | Triticum aestivum | [11] |
| TaGA1ox1 | GA20 | 4.8 | - | 5.1 x 10⁻³ | Triticum aestivum | [11] |
Note: Data for GA 3-oxidase with GA9 as a substrate is limited in the literature, highlighting an area for future research. The data presented for TaGA1ox1, a GA 1-oxidase, provides a comparative reference.
In Vivo Metabolite Analysis
The results from in vivo feeding studies can be presented as the percentage of the applied label that is converted to different metabolites over time. This provides a clear picture of the metabolic flux through the pathway.
| Time (hours) | % [¹⁴C]GA9-me remaining | % Conversion to [¹⁴C]GA9 | % Conversion to [¹⁴C]GA4 |
| 0 | 100 | 0 | 0 |
| 6 | 75 | 20 | 5 |
| 12 | 50 | 35 | 15 |
| 24 | 20 | 45 | 35 |
Note: This is an example table of how data from a feeding study could be presented. Actual results will vary depending on the experimental system.
Conclusion and Future Directions
Gibberellin A9 and its methyl ester are central players in the biosynthesis of bioactive gibberellins. The enzymatic conversion of GA9 to GA4 by GA 3-oxidase represents a key regulatory point in controlling plant growth and development. This guide has provided a comprehensive overview of the current knowledge and practical methodologies for studying this pathway.
Key areas for future research include:
-
Elucidation of the direct enzymatic fate of GA9 methyl ester: Determining whether GA9-me is a direct substrate for GA 3-oxidase or if it requires prior hydrolysis is a critical next step. The identification and characterization of a specific gibberellin methyl ester hydrolase would be a significant advancement in the field.
-
Comprehensive kinetic analysis of GA 3-oxidases: A detailed kinetic characterization of GA 3-oxidases from a variety of plant species with GA9 and GA9-me as substrates will provide a deeper understanding of the regulation of this pathway.
-
In vivo imaging of GA metabolism: The development of fluorescently labeled gibberellin analogs could enable the real-time visualization of GA transport and metabolism within living plant tissues.
By continuing to explore the intricacies of gibberellin biosynthesis, researchers can unlock new strategies for the rational design of plant growth regulators and the genetic improvement of crop species.
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- Giacomelli, L., et al. (2021).
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- Chen, L., et al. (2024). Characterization of the gibberellic oxidase gene SdGA20ox1 in Sophora davidii (Franch.) skeels and interaction protein screening. Frontiers in Plant Science, 15, 1338613.
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- Gaskin, P., & MacMillan, J. (1975). The partial synthesis of beyergibberellin A4 and A9 methyl esters. Journal of the Chemical Society, Perkin Transactions 1, (10), 997-1001.
- Organic Chemistry Portal. (2022). Total Synthesis of Gibberellin GA18 Methyl Ester (M. Dai, 2022). Organic Chemistry Portal.
- Baud, S., et al. (2016). Transcriptional Activation of Two Delta-9 Palmitoyl-ACP Desaturase Genes by MYB115 and MYB118 Is Critical for Biosynthesis of Omega-7 Monounsaturated Fatty Acids in the Endosperm of Arabidopsis Seeds. The Plant Cell, 28(10), 2545-2561.
- Smith, I. C., et al. (1976). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. Journal of Biological Chemistry, 251(19), 6147-6149.
Sources
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- 2. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Purification of AtGa3ox1, a Key Gibberellin 3-Oxidase from Arabidopsis thaliana [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
Physiological Mechanics and Bioactivity of Gibberellin A9 Methyl Ester
The following technical guide provides an in-depth analysis of Gibberellin A9 Methyl Ester (GA9-Me), focusing on its unique status as both an evolutionary signaling molecule and a lipophilic probe in plant physiology.
A Technical Guide for Chemical Biology & Agrochemical Development
Executive Summary
Gibberellin A9 methyl ester (GA9-Me) represents a critical divergence point in phytohormone signaling. While typically characterized as a lipophilic, biologically inactive "storage" form in higher angiosperms, GA9-Me functions as a potent antheridiogen in pteridophytes (e.g., Lygodium japonicum), regulating reproductive organ formation at picomolar concentrations.
For researchers and drug developers, GA9-Me offers a model for pro-drug design and ligand evolution . Its non-polar structure allows passive transmembrane diffusion, bypassing the saturable transporter systems required by its free-acid counterparts, making it an ideal candidate for studying hydrophobic delivery systems in agrochemical formulations.
Chemical Identity & Physicochemical Properties
Unlike the bioactive free acids (GA1, GA3, GA4), GA9-Me lacks the polar carboxylic acid group at C-7, drastically altering its solubility and transport kinetics.
| Property | Specification | Physiological Implication |
| Chemical Formula | High carbon-to-oxygen ratio increases lipophilicity. | |
| Molecular Weight | ~330.42 g/mol | Small enough for rapid passive diffusion. |
| Polarity | Non-polar / Hydrophobic | Bypasses "Ion Trap" mechanism; crosses membranes freely. |
| Metabolic Status | Context-Dependent | Ferns: Active PheromoneAngiosperms: Inactive metabolite/Pro-hormone. |
| Key Functional Group | C-7 Methyl Ester | Prevents binding to the GID1 receptor in angiosperms until hydrolyzed. |
Physiological Mechanisms: The Evolutionary Divergence
The bioactivity of GA9-Me illustrates a distinct evolutionary split in hormone perception.
The "Prodrug" Mechanism in Angiosperms
In flowering plants (e.g., Arabidopsis, Cucumis), GA9-Me is largely inactive. The GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor requires a free carboxylic acid at C-7 to form the hydrogen bond network necessary for conformational change and subsequent DELLA protein degradation.
-
Inactivation: The enzyme GAMT (GA Methyltransferase) converts bioactive GAs or precursors (like GA9) into methyl esters to permanently inactivate them or tag them for storage.
-
Activation: To become active, GA9-Me must be hydrolyzed by MES (Methylesterases) back to GA9, which is then 3
-hydroxylated to GA4 (the bioactive ligand).
The "Pheromone" Mechanism in Pteridophytes
In ferns like Lygodium japonicum, GA9-Me is not a precursor but the terminal signal .
-
Antheridiogen Activity: It induces the formation of antheridia (male reproductive organs) on the prothallia.
-
Potency: Active at concentrations as low as
M, far exceeding the potency of the free acid GA9 in this specific tissue.
Comparative Signaling Pathway (Visualization)
The following diagram illustrates the divergent metabolic fates of GA9.
Figure 1: Divergent metabolic fates of GA9. In ferns (Red path), GA9-Me is the active signal. In Angiosperms (Green path), GA9 must be converted to GA4.
Experimental Methodologies
Synthesis and Purification Protocol
For research applications, GA9-Me is rarely isolated from biomass due to low abundance. It is synthesized from fungal GA3 or GA9.
Protocol: Methylation via Diazomethane (Standard)
-
Preparation: Dissolve 10 mg of GA9 (free acid) in 1 mL anhydrous methanol.
-
Reagent Generation: Generate diazomethane (
) in situ using an ethereal solution of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and KOH. Distill directly into the GA9 solution at 0°C.-
Safety Note: Diazomethane is explosive and carcinogenic. Use polished glassware and a dedicated fume hood.
-
-
Reaction: Stir for 15 minutes until the yellow color persists (indicating excess reagent).
-
Quenching: Add dilute acetic acid dropwise to destroy excess diazomethane.
-
Purification: Evaporate solvent under
stream. Purify via preparative TLC (Silica gel 60 F254) or HPLC .-
Mobile Phase: n-Hexane:Ethyl Acetate (gradient). GA9-Me elutes significantly earlier (is less polar) than GA9.
-
Analytical Validation (GC-MS)
Differentiation between the free acid and the methyl ester is critical, as spontaneous methylation can occur in methanol-based extraction solvents if not controlled.
-
Column: DB-1 or DB-5MS capillary column (30m).
-
Temperature Program: 60°C (1 min)
25°C/min to 200°C 5°C/min to 280°C. -
Identification:
-
GA9 (Free Acid): Must be derivatized (usually TMS ester) to be volatile.
-
GA9-Me: Already volatile. Inject directly or TMS-derivatize hydroxyl groups (if present in impurities).
-
Key Fragment Ions: Look for molecular ion peaks
at m/z ~330 and characteristic losses of (M-31).
-
Bioassay: The Lygodium Antheridiogen Assay
To verify biological activity (specifically for GA9-Me), the standard dwarf rice assay is insufficient as it relies on hydrolysis.
-
Culture: Surface-sterilize Lygodium japonicum spores.
-
Media: Sow on 1/10 strength Murashige & Skoog (MS) media.
-
Treatment: Apply GA9-Me dissolved in acetone (evaporated) or DMSO at concentrations from
M to M. -
Observation: After 10-14 days, observe prothallia under a microscope.
-
Positive Result: Premature formation of antheridia (male organs) on young prothallia.
-
Negative Result: Vegetative growth only (or archegonia formation).
-
Transport & Formulation Logic
For drug delivery professionals, the behavior of GA9-Me offers a template for "Ion Trap" bypass .
| Mechanism | GA9 (Free Acid) | GA9-Me (Methyl Ester) |
| Membrane Entry | pH Dependent. Requires protonation in the acidic apoplast (pH 5.5) to become neutral (GA-H) and enter the cell. | Passive Diffusion. Lipophilic nature allows entry regardless of pH gradients. |
| Cytosolic Retention | Ion Trap. Once in the neutral cytosol (pH 7.2), it dissociates into the anion ( | No Trapping. Can diffuse back out unless hydrolyzed by intracellular esterases to the trapped acid form. |
| Formulation Use | Requires surfactants/adjuvants to penetrate leaf cuticle. | High cuticle permeability; ideal for foliar application if the target tissue has esterase activity. |
Experimental Workflow Diagram
Figure 2: Workflow for synthesis, validation, and differential bioassay testing of GA9-Me.
References
-
Yamane, H., et al. (1979).[1] "Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum." Planta.
-
Varbanova, M., et al. (2007). "Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2." The Plant Cell.
-
Hedden, P., & Sponsel, V. (2015). "A Century of Gibberellin Research." Journal of Plant Growth Regulation.
-
Binenbaum, J., et al. (2018).[2] "Gibberellin Localization and Transport in Plants." Trends in Plant Science.
-
Mander, L. N. (2003). "The Chemistry of Gibberellins: An Overview." Chemical Reviews.
Sources
Technical Guide: The Mode of Action of Gibberellin A9 Methyl Ester
The following technical guide details the mode of action (MoA) of Gibberellin A9 methyl ester (GA9-Me). It is structured to address the dichotomy of this molecule: its role as a lipophilic pro-drug in higher plants (angiosperms) versus its specific activity as a pheromone (antheridiogen) in ferns (Lygodium species).
Dual Identity: Lipophilic Pro-Hormone and Pteridophyte Antheridiogen [1]
Executive Summary
Gibberellin A9 methyl ester (GA9-Me) is a diterpenoid derivative of the gibberellin biosynthetic pathway. In the context of modern plant physiology and agrochemistry, it functions primarily as a lipophilic pro-drug . Unlike bioactive free acids (e.g., GA1, GA3, GA4), GA9-Me lacks the free C6-carboxyl group required for high-affinity binding to the GID1 receptor in angiosperms. Consequently, its biological activity in crops depends entirely on metabolic bioactivation: hydrolysis to GA9 followed by 3
However, in pteridophytes (specifically schizaeaceous ferns like Lygodium japonicum), GA9-Me acts as a potent antheridiogen —a pheromone-like signal that induces the formation of male reproductive organs (antheridia) at femtomolar concentrations. This guide dissects these distinct mechanisms, providing a robust framework for researchers to investigate its uptake, metabolism, and signaling kinetics.
Chemical Identity & Physicochemical Properties
Understanding the MoA begins with the molecule's physical properties, which dictate its superior uptake compared to free acids.
-
Core Scaffold: ent-Gibberellane (C19-GA)
-
Key Functional Groups:
-
C19
C10 Lactone bridge (Characteristic of C19-GAs). -
C6-Methoxycarbonyl (Methyl ester): The determinant of lipophilicity and receptor inactivity.
-
Absence of C3-Hydroxyl: Classifies it as a precursor (requires activation to GA4).
-
-
Lipophilicity (LogP): ~3.5 (Estimated). Significantly higher than GA3 or GA4 (LogP ~0.2–0.5).
-
Implication: GA9-Me penetrates the plant cuticle and plasma membrane via passive diffusion more efficiently than the ionic free acids, which often require active transport (e.g., NPF transporters) or ion-trapping mechanisms.
-
Mode of Action 1: Angiosperms (The Pro-Drug Mechanism)
In flowering plants (Arabidopsis, Rice, Wheat), GA9-Me is biologically inactive per se. Its efficacy is driven by a "Time-Release" metabolic cascade.
The Receptor Barrier
The soluble gibberellin receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1) , requires a specific hydrogen bond network to close its N-terminal "lid" over the hormone.
-
Critical Interaction: The C6-carboxyl group of bioactive GAs forms a hydrogen bond with specific residues (e.g., Ser198 and Gly199 in OsGID1) and water molecules in the binding pocket.
-
Steric Clash: The methyl group in GA9-Me sterically hinders this fit and removes the hydrogen bond donor/acceptor capability.
-
Result: GA9-Me affinity for GID1 is negligible (
M) compared to bioactive GA4 ( M).
The Bioactivation Cascade
To elicit a response, GA9-Me must undergo a two-step activation:
-
Hydrolysis: Methylesterases (likely members of the SABATH family or general carboxylesterases) cleave the ester bond, releasing free GA9.
-
3
-Hydroxylation: The enzyme GA3ox (Gibberellin 3-oxidase) converts GA9 to GA4 (the bioactive ligand).
Signaling Pathway Visualization
The following diagram illustrates the obligate bioactivation pathway in angiosperms compared to the direct signaling in ferns.
Figure 1: Divergent signaling pathways of GA9-Me. In Angiosperms (top), it acts as a pro-drug requiring hydrolysis. In Ferns (bottom), it acts directly or via rapid conversion as a reproductive pheromone.
Mode of Action 2: Pteridophytes (The Antheridiogen)
In ferns like Lygodium japonicum, GA9-Me is not merely a precursor but a specific hormonal signal (Antheridiogen).
-
Potency: Active at
M (100 pM) for inducing antheridia. -
Mechanism: Exogenous GA9 is rapidly methylated to GA9-Me by the prothallia.[2] The methyl ester form is the active trafficking signal that coordinates population density and sex determination (promoting maleness in neighboring prothallia).
-
Receptor Specificity: Unlike angiosperm GID1, the perception system in Lygodium has evolved to recognize the methyl ester moiety, likely to facilitate volatile or aqueous transport between individual gametophytes.
Experimental Validation Framework
To confirm the MoA in a new biological system, researchers should employ the following self-validating protocols.
Experiment A: The Hydrolysis-Dependency Test
Objective: Prove that GA9-Me activity requires conversion to free acid. Method: Comparative bioassay using esterase inhibitors.
-
System: Rice Micro-drop Assay (Waito-C dwarf mutant, deficient in GA biosynthesis).
-
Treatments:
-
Control (Solvent)
-
GA9 (10 ng/plant)
-
GA9-Me (10 ng/plant)
-
GA9-Me + BNPP (Bis-p-nitrophenyl phosphate, a non-specific esterase inhibitor).
-
-
Expected Outcome:
-
GA9 and GA9-Me alone induce shoot elongation (GA9-Me may be slower due to hydrolysis lag).
-
Crucial Result: BNPP should significantly reduce or abolish the activity of GA9-Me but not GA9. This confirms that hydrolysis is the rate-limiting activation step.
-
Experiment B: Metabolic Profiling (LC-MS/MS)
Objective: Track the conversion of GA9-Me
| Step | Protocol Detail | Technical Note |
| 1. Application | Apply deuterated GA9-Me ( | Use deuterium labeling to distinguish from endogenous GAs. |
| 2. Incubation | Harvest tissue at 1h, 6h, 12h, 24h. | Flash freeze in liquid |
| 3. Extraction | Extract in 80% MeOH with 1% Formic Acid. | Acidic pH stabilizes GAs. |
| 4. Analysis | LC-MS/MS (MRM mode). Monitor transitions for | Success Criteria: Appearance of |
References
-
Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum. Source: Planta (1979) URL:[3][Link] (Search Term: "Gibberellin A9 methyl ester Lygodium")
-
Structural basis for gibberellin recognition by its receptor GID1. Source: Nature (2005) / Shimada et al. URL:[Link] (Validates the carboxyl binding requirement).
-
Biosynthesis of GA73 Methyl Ester in Lygodium Ferns. Source: Plant Physiology (2005) URL:[Link]
-
Gibberellin Metabolism and its Regulation. Source: Annual Review of Plant Biology (2008) URL:[Link]
-
The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii. Source: The Plant Cell (2007) URL:[4][Link]
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- 1. ijircce.com [ijircce.com]
- 2. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Auxin Biosynthesis and Transport in the Antheridium and Prothalli Formation in Lygodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
Gibberellin A9 Methyl Ester: A Biosynthetic Intermediate and Phytohormone in the Plant Kingdom
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Gibberellins (GAs) are a large family of diterpenoid phytohormones that regulate a multitude of processes in plant growth and development, from seed germination to fruit maturation.[1][2][3] Within this extensive family, Gibberellin A9 (GA9) and its derivative, Gibberellin A9 methyl ester (GA9-me), occupy a pivotal position. While GA9 is widely recognized as a key intermediate in the biosynthesis of bioactive GAs in higher plants, GA9-me has been identified as a potent, naturally occurring signaling molecule in its own right, particularly in lower plants.[4] This guide provides a comprehensive technical overview of GA9 methyl ester, synthesizing current knowledge on its biosynthesis, metabolism, physiological functions across different plant species, and the analytical methodologies required for its robust quantification. This document is intended for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate the gibberellin pathway.
The Gibberellin Biosynthetic Landscape
Gibberellins are synthesized via the terpenoid pathway, beginning in the plastids and undergoing subsequent modifications in the endoplasmic reticulum and cytosol.[2][5][6] The pathway can be broadly divided into three stages, culminating in the production of various GA molecules, only a few of which are biologically active.[2][7][8]
Stage 1 & 2: Formation of the GA Precursor The journey begins with geranylgeranyl diphosphate (GGDP), which is cyclized to form ent-kaurene.[2][9] A series of oxidation steps on the endoplasmic reticulum then converts ent-kaurene into GA12. GA12 is the first gibberellin in the pathway and serves as the universal precursor for all other GAs.[2]
Stage 3: The Non-13-Hydroxylation Pathway to GA9 From GA12, the pathway bifurcates into the 13-hydroxylation and non-13-hydroxylation pathways.[10] Gibberellin A9 is a product of the non-13-hydroxylation pathway, which is predominant in species like Arabidopsis thaliana. In this branch, GA12 is converted through a series of intermediates (GA15, GA24) to GA9. This conversion is primarily catalyzed by GA 20-oxidase (GA20ox), a 2-oxoglutarate-dependent dioxygenase.[2][9] GA9 itself is generally considered a late-stage precursor, one step away from the highly bioactive GA4, a conversion mediated by GA 3-oxidase (GA3ox).[11]
The methylation of GA9 to form Gibberellin A9 methyl ester (GA9-me) is a critical metabolic step. This conversion is catalyzed by specific methyltransferases. In Arabidopsis, the enzymes GAMT1 and GAMT2 have been shown to methylate various gibberellins.[12] While often viewed as a deactivation or transport form in some contexts, the formation of GA9-me can also represent the creation of a uniquely active hormone, as discussed below.
Physiological Roles and Occurrence in Plant Species
The function of GA9 and its methyl ester varies significantly across the plant kingdom, highlighting an evolutionary divergence in gibberellin signaling.
Role as a Precursor in Higher Plants
In most flowering plants (angiosperms) and conifers (gymnosperms), GA9 functions primarily as the immediate precursor to the bioactive GA4.[10] Its endogenous levels are tightly regulated and often correlate with growth phases. For example, in Sitka spruce (Picea sitchensis), concentrations of GA9 in needles and stems were observed to increase significantly during the phase of rapid shoot elongation, consistent with its role as a precursor for growth-promoting bioactive GAs.[13] In these plants, the accumulation of GA9 itself does not typically induce a strong physiological response compared to dihydroxylated, 19-carbon GAs like GA1 and GA4.[2]
Bioactive Role as an Antheridiogen in Ferns
A compelling case for the direct biological activity of GA9 methyl ester comes from the Japanese climbing fern, Lygodium japonicum. In this lower plant, GA9-me acts as a potent antheridiogen, a substance that induces the formation of male reproductive organs (antheridia).[4] Studies have shown that exogenously applied GA9 is rapidly converted to GA9-me within the fern's prothallial tissue.[4] Authentic GA9-me was found to be active at concentrations as low as 10⁻¹⁰ M for inducing antheridia and also acted to inhibit the formation of female archegonia.[4] This demonstrates that in certain evolutionary lineages, methylation is not a deactivation step but a critical activation step, producing a specific signaling molecule for reproductive development.
Summary of Occurrence and Function
The table below summarizes the known roles and observed concentrations of GA9 and GA9-me in representative plant species.
| Plant Species | Compound | Tissue | Concentration (ng/g FW) | Primary Role | Reference |
| Picea sitchensis (Sitka Spruce) | GA9 | Needles | 22 - 32 | Precursor to bioactive GAs | [13] |
| Picea sitchensis (Sitka Spruce) | GA9 | Stems | 1 - 22 | Precursor to bioactive GAs | [13] |
| Lygodium japonicum (Fern) | GA9-me | Culture Medium | Not specified | Antheridiogen (Active Hormone) | [4] |
| Arabidopsis thaliana | GA9 | Rosette Leaves | Trace amounts | Precursor to GA4 | [12] |
Analytical Methodologies for Quantification
The quantification of GA9 and GA9-me in plant tissues presents a significant analytical challenge due to their low endogenous concentrations and the complexity of the plant matrix.[12][14] A robust analytical workflow is essential for accurate measurement and requires meticulous sample preparation followed by sensitive instrumental analysis.
Sources
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- 2. Gibberellin - Wikipedia [en.wikipedia.org]
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- 4. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of gibberellins.pptx [slideshare.net]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. youtube.com [youtube.com]
- 8. Gibberellins Inhibit Flavonoid Biosynthesis and Promote Nitrogen Metabolism in Medicago truncatula [mdpi.com]
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- 10. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]
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- 12. researchgate.net [researchgate.net]
- 13. Quantitation of Gibberellins A1, A3, A4, A9 and a Putative A9-Conjugate in Grafts of Sitka Spruce (Picea sitchensis) during the Period of Shoot Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
An In-depth Technical Guide to the Biological Inactivity of Gibberellin A9 Methyl Ester
This guide provides a detailed examination of the molecular basis for the biological inactivity of Gibberellin A9 methyl ester (GA9-me) in typical plant growth and development. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of gibberellin (GA) structure-activity relationships. We will explore the precise structural features required for GA bioactivity, the role of receptor-ligand interactions, and the metabolic context of GA9-me. This analysis is supported by validated experimental protocols designed to empirically demonstrate and quantify this inactivity.
Introduction to Gibberellins and the Principle of Bioactivity
Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that regulate a vast array of developmental processes in higher plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2][3][4] While over 130 GAs have been identified, only a select few, such as GA1, GA3, GA4, and GA7, are considered biologically active.[5] This bioactivity is not an intrinsic property of the entire class but is dictated by specific structural attributes that enable high-affinity binding to the nuclear GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[6][7]
The canonical GA signaling pathway is a model of de-repression.[4][8] In the absence of active GA, a family of transcriptional regulators known as DELLA proteins actively represses growth-promoting genes. The binding of a bioactive GA to its GID1 receptor induces a conformational change in GID1, promoting the formation of a stable GA-GID1-DELLA complex. This ternary complex is subsequently recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[6][8] The removal of the DELLA repressor liberates the expression of growth-related genes. It is this precise, structurally-dependent interaction with GID1 that forms the basis of GA activity.
The Molecular Architecture of Inactivity: A Focus on GA9 Methyl Ester
Gibberellin A9 (GA9) is a C19-GA and a direct precursor to the bioactive GA4 via the action of GA 3-oxidase, an enzyme that hydroxylates Carbon-3 (C-3).[9][10] GA9 itself is generally considered inactive or weakly active because it lacks the 3β-hydroxyl group, a key feature for high-affinity GID1 binding.[5]
Gibberellin A9 methyl ester (GA9-me) is the methyl ester derivative of GA9.[11] Its inactivity stems from a critical modification that further compromises its ability to interact with the GID1 receptor: the methylation of the C-6 carboxyl group.
Key Structural Reasons for Inactivity:
-
Absence of 3β-Hydroxyl Group: Like its precursor GA9, GA9-me lacks the hydroxyl group at the C-3 position. This feature is one of the primary determinants of bioactivity, as it forms a critical hydrogen bond within the GID1 binding pocket, stabilizing the ligand-receptor interaction.[12]
-
Blocked C-6 Carboxyl Group: The defining feature of GA9-me, the methyl ester at C-6, is the most significant contributor to its inactivity. The free carboxyl group at this position is absolutely essential for GA perception.[12] It acts as a hydrogen bond acceptor, anchoring the GA molecule to a specific tyrosine residue in the GID1 receptor. By converting this carboxyl group into a methyl ester, this crucial interaction point is eliminated, preventing the stable docking of the molecule into the receptor's binding site.
Methylation of the C-6 carboxyl group is a known mechanism of GA deactivation in some plant species, catalyzed by GA methyltransferases (GAMTs).[5] This metabolic modification effectively "retires" the GA molecule, preventing it from participating in the signaling cascade.
Visualizing the GA Biosynthesis and Deactivation Pathway
The following diagram illustrates the position of GA9 within the late stages of the GA biosynthesis pathway and shows how methylation serves as a deactivation step.
Caption: Late-stage GA biosynthesis pathway in the cytosol. GA9 is a direct precursor to bioactive GA4 but can be shunted to the inactive GA9 methyl ester via methylation.
Visualizing the GA Signaling Cascade Failure
This diagram contrasts the successful signaling by a bioactive GA with the failure of GA9-me to initiate the process.
Caption: Contrasting signaling outcomes. Bioactive GA leads to DELLA degradation and growth, while GA9-me fails to bind GID1, leaving DELLA active to repress growth.
Experimental Validation of Inactivity
The claims of inactivity must be substantiated by empirical data. Below are protocols for self-validating experiments designed to test the biological activity of GA9-me.
Experiment 1: Dwarf Pea (Pisum sativum) Stem Elongation Bioassay
This classic bioassay provides a clear, organism-level validation of GA activity. Dwarf mutants are deficient in endogenous bioactive GA, making them highly responsive to exogenous application.
Methodology:
-
Seedling Preparation:
-
Germinate seeds of a dwarf pea variety (e.g., 'Little Marvel' or a known le-1 mutant) in vermiculite or perlite in complete darkness for 5-7 days to encourage etiolation and uniformity.
-
Select seedlings of uniform height (approx. 5-6 cm) for the experiment.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of GA3 (positive control) and GA9-me in 100% ethanol.
-
Create a dilution series for each compound (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M) in a solution of 0.05% Tween-20 in sterile water. The final ethanol concentration should be less than 0.1%.
-
The '0' concentration (mock control) should contain only the buffer with 0.05% Tween-20 and the corresponding trace amount of ethanol.
-
-
Application:
-
Using a micropipette, apply a single 10 µL droplet of the respective test solution to the apical bud of each selected seedling.
-
Use a minimum of 10 seedlings per treatment group.
-
-
Growth and Measurement:
-
Transfer the treated seedlings to a controlled environment with a 16h light/8h dark cycle.
-
After 7 days, measure the length of the stem from the cotyledonary node to the apical bud.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of stem length for each treatment group.
-
Present the data in a table and generate a dose-response curve.
-
Expected Outcome:
The results are expected to show a strong dose-dependent increase in stem elongation for the GA3 treatment, while the GA9-me and mock treatments should show no significant difference from each other, demonstrating the inactivity of GA9-me.
| Treatment | Concentration (M) | Mean Stem Elongation (cm) ± SD |
| Mock Control | 0 | 6.2 ± 0.4 |
| GA3 | 10⁻⁷ | 12.5 ± 0.8 |
| GA3 | 10⁻⁶ | 18.9 ± 1.1 |
| GA9-me | 10⁻⁷ | 6.4 ± 0.5 |
| GA9-me | 10⁻⁶ | 6.5 ± 0.4 |
Note: Data are representative and for illustrative purposes.
Experiment 2: Barley (Hordeum vulgare) α-Amylase Induction Bioassay
This bioassay assesses the ability of a GA to induce the synthesis of hydrolytic enzymes in cereal aleurone layers, a key process during germination.[13][14][15]
Methodology:
-
Seed Preparation:
-
Cut seeds of barley in half transversely, discarding the half containing the embryo.
-
Sterilize the embryoless half-seeds in a 1% sodium hypochlorite solution for 20 minutes, followed by several rinses with sterile water.
-
-
Incubation:
-
Place 3-5 half-seeds into a sterile vial containing 1 mL of incubation buffer (20 mM sodium succinate, pH 4.8, with 10 mM CaCl₂).
-
Add GA3 (positive control) or GA9-me to the vials to achieve final concentrations (e.g., 10⁻⁹ to 10⁻⁶ M). Include a mock control with no added GA.
-
-
Enzyme Induction:
-
Incubate the vials at 25°C for 24 hours with gentle shaking. During this time, active GAs will diffuse into the aleurone layer and induce the synthesis and secretion of α-amylase into the buffer.
-
-
Enzyme Assay:
-
Remove the half-seeds. The surrounding buffer now contains the secreted enzymes.
-
Assay the buffer for α-amylase activity using a method such as the Starch-Iodine assay or a dinitrosalicylic acid (DNS) based assay for reducing sugars.
-
-
Data Analysis:
-
Quantify α-amylase activity for each treatment. The results should show high enzyme activity for GA3 and negligible activity for GA9-me, similar to the mock control.
-
Visualizing the Bioassay Workflow
Caption: Workflow for the dwarf pea stem elongation bioassay, from preparation to data analysis.
A Noteworthy Exception: Context-Specific Activity
While GA9-me is inactive in promoting vegetative growth in higher plants, it is crucial to acknowledge context-specific roles. Research in the fern Lygodium japonicum has identified GA9-me as a potent, naturally occurring antheridiogen, a substance that induces the formation of male reproductive organs (antheridia).[16] In this system, exogenously applied GA9 is rapidly converted to GA9-me, which then executes its biological function.[16]
This finding underscores a critical principle in hormone biology: the definition of "activity" is dependent on the specific physiological process and the organism's unique metabolic and signaling machinery. The Lygodium system either possesses a receptor that can recognize GA9-me or has an efficient esterase that can convert it back to GA9 at the site of action. This contrasts sharply with the GID1-based perception system in angiosperms, which stringently rejects the methylated form for growth promotion.
Conclusion for the Research Professional
The biological inactivity of Gibberellin A9 methyl ester in promoting vegetative growth is a direct and predictable consequence of its molecular structure. The methylation of the C-6 carboxyl group, compounded by the absence of a 3β-hydroxyl group, prevents the necessary high-affinity binding to the GID1 receptor. This failure to engage the receptor stalls the GA signaling cascade at its inception, leaving the DELLA growth repressors intact and active.
The experimental protocols provided herein offer robust and validated methods to demonstrate this inactivity. For scientists in crop science and drug development, this understanding is paramount. It reinforces the stringent structural requirements for designing potent GA agonists or antagonists and highlights how simple metabolic modifications like methylation can be leveraged by plants to finely regulate the levels of active hormones. The case of GA9-me serves as an excellent model for studying structure-activity relationships and the elegant precision of phytohormone signaling.
References
-
Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops . Plant and Cell Physiology | Oxford Academic. Available at: [Link]
-
Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum . PubMed. Available at: [Link]
-
Gibberellin biosynthesis pathway . YouTube. Available at: [Link]
-
Gibberellins Role - Growth & Development . OMEX Canada. Available at: [Link]
-
The partial synthesis of beyergibberellin A4 and A9 methyl esters . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role . eGyanKosh. Available at: [Link]
-
Gibberellic acid in plant: Still a mystery unresolved . PMC - PubMed Central. Available at: [Link]
-
Gibberellin . Wikipedia. Available at: [Link]
-
Gibberellin Metabolism and Signaling | Request PDF . ResearchGate. Available at: [Link]
-
Total Synthesis of Gibberellin GA18 Methyl Ester (M. Dai, 2022) . Organic Chemistry Portal. Available at: [Link]
-
(PDF) Progress and Development of Analytical Methods for Gibberellins . ResearchGate. Available at: [Link]
-
Preparation of gibberellins A9 and A20 from gibberellic acid . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Plant Hormones: Bioassay for Gibberellin . University of Colorado Boulder. Available at: [Link]
-
The metabolism of gibberellins A9, A 20 and A 29 in immature seeds of Pisum sativum cv. Progress No. 9 . PubMed. Available at: [Link]
-
Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis . PMC - NIH. Available at: [Link]
- US5508455A - Hydrolysis of methyl esters for production of fatty acids. Google Patents.
-
(PDF) Conversion of free fatty acids in low grade crude palm oil to methyl esters for biodiesel production using chromosulfuric acid . ResearchGate. Available at: [Link]
-
Gibberellin Bioassay Method Guide . Scribd. Available at: [Link]
-
Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals . Frontiers. Available at: [Link]
-
Evolution and diversification of the plant gibberellin receptor GID1 . PNAS. Available at: [Link]
-
Transesterification . Master Organic Chemistry. Available at: [Link]
-
Barley Endosperm Bioassay for Gibberellins. I. Parameters of the Response System . NIH. Available at: [Link]
-
The roles of the GA receptors GID1a, GID1b, and GID1c in sly1-independent GA signaling . Taylor & Francis Online. Available at: [Link]
-
Regulation of gibberellin metabolism . ResearchGate. Available at: [Link]
-
Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways . PMC - NIH. Available at: [Link]
-
GA perception and signal transduction: molecular interactions of the GA receptor GID1 with GA and the DELLA protein SLR1 in rice . SciSpace. Available at: [Link]
Sources
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellin - Wikipedia [en.wikipedia.org]
- 6. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. The metabolism of gibberellins A9, A 20 and A 29 in immature seeds of Pisum sativum cv. Progress No. 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GIBBERELLIN A9 METHYL ESTER | 2112-08-5 [chemicalbook.com]
- 12. pnas.org [pnas.org]
- 13. ableweb.org [ableweb.org]
- 14. Barley Endosperm Bioassay for Gibberellins. I. Parameters of the Response System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Gibberellin A9 methyl ester from Gibberellic Acid
Executive Summary
This Application Note details the chemical transformation of the abundant fungal metabolite Gibberellic Acid (GA3) into Gibberellin A9 (GA9) methyl ester . GA9 is a critical non-hydroxylated precursor in the gibberellin biosynthetic pathway (specifically the non-13-hydroxylation pathway leading to GA4).
The synthesis addresses the primary chemical challenge: the deoxygenation of the C-13 tertiary hydroxyl group , which is sterically hindered and prone to skeletal rearrangement (Wagner-Meerwein shifts). The protocol utilizes a classic, high-fidelity route involving selective hydrogenation , Appel reaction chlorination , and radical reduction .
Strategic Overview & Reaction Logic
The transformation requires three distinct phases to alter the oxidation state of the gibberellane skeleton:
-
Protection: Methylation of the C-7 carboxylic acid to prevent interference during reduction.
-
Saturation: Selective hydrogenation of the
double bond (converting GA3 to GA1). GA9 lacks this unsaturation. -
Deoxygenation (The Critical Step): Removal of the C-3 (secondary) and C-13 (tertiary) hydroxyl groups. This is achieved by converting hydroxyls to chlorides, followed by tributyltin hydride (
) reduction.
Pathway Visualization
Figure 1: Synthetic pathway from GA3 to GA9 Methyl Ester.[1][2][3][4][5][6][7] Colors indicate distinct reaction phases.
Detailed Protocols
Phase 1: Methylation of Gibberellic Acid
Objective: Protect the C-7 carboxylic acid.
Reagents:
-
Gibberellic Acid (GA3) (90%+ purity)
-
Methanol (anhydrous)[8]
-
(Trimethylsilyl)diazomethane (TMSCHN2) (2.0 M in hexanes) OR Diazomethane (ethereal solution - Note Safety)
Protocol:
-
Dissolve 1.0 g (2.89 mmol) of GA3 in 10 mL of anhydrous methanol/benzene (4:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add TMSCHN2 dropwise with stirring until a persistent yellow color remains (indicating excess).
-
Stir for 30 minutes at 0°C.
-
Quench excess reagent with a few drops of acetic acid (solution turns colorless).
-
Evaporate solvent in vacuo.
-
Validation: TLC (Ethyl Acetate:Hexane 4:1). Product (
) is less polar than starting material.
Phase 2: Selective Hydrogenation (GA3-Me → GA1-Me)
Objective: Saturate the C1-C2 double bond without reducing the exocyclic C16-C17 double bond.
Reagents:
-
GA3 Methyl Ester (from Phase 1)
-
5% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (EtOAc)[8]
-
Pyridine (Trace, to prevent hydrogenolysis of allylic C3-OH)
Protocol:
-
Dissolve 1.0 g of GA3 Methyl Ester in 40 mL of EtOAc.
-
Add 0.5 mL of Pyridine (Critical: Moderates catalyst activity to prevent over-reduction).
-
Add 100 mg of 5% Pd/C.
-
Stir under H₂ atmosphere (balloon pressure) for 45–60 minutes .
-
Caution: Monitor closely. Over-reaction leads to saturation of the exocyclic methylene (
), yielding dihydro-GA1.
-
-
Filter through a Celite pad to remove catalyst.
-
Wash the filtrate with 1M HCl (to remove pyridine), then Brine.
-
Dry over
and concentrate. -
Yield: Quantitative conversion to Gibberellin A1 Methyl Ester .
Phase 3: Deoxygenation (The Cross-Gatfield Protocol)
Objective: Remove C-3 and C-13 hydroxyls via radical reduction of chloride intermediates.
Mechanism: The Appel reaction converts alcohols to chlorides. The C-13 tertiary alcohol is notoriously difficult; however, under reflux with
Step A: Chlorination
-
Dissolve 500 mg of GA1 Methyl Ester in 10 mL of dry Carbon Tetrachloride (
).-
Modern Alternative: If
is restricted, use with excess Hexachloroacetone, though remains the literature standard for this specific transformation.
-
-
Add 2.0 equivalents of Triphenylphosphine (
). -
Reflux the mixture for 4–6 hours under Nitrogen.
-
Observation: A precipitate of Triphenylphosphine oxide (
) will form.
-
-
Cool and filter off the precipitate.
-
Concentrate the filtrate.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). Isolate the 3,13-dichloro-GA derivative .
Step B: Radical Reduction
-
Dissolve the dichloro-intermediate in dry Toluene (0.1 M concentration).
-
Add 3.0 equivalents of Tributyltin Hydride (
). -
Add a catalytic amount (0.1 eq) of AIBN (Azobisisobutyronitrile).
-
Degas the solution (Argon sparge for 15 mins) to remove Oxygen (Oxygen inhibits radical chains).
-
Reflux for 2–3 hours .
-
Cool and evaporate solvent.
-
Workup: Dissolve residue in Acetonitrile and wash with Hexane (to remove tin residues). Concentrate the Acetonitrile layer.
-
Final Purification: Silica gel chromatography (5-20% EtOAc in Hexane).
Data Summary & Quality Control
| Parameter | GA3 Methyl Ester | GA9 Methyl Ester (Target) | Validation Method |
| Molecular Weight | 360.4 g/mol | 330.4 g/mol | LC-MS (ESI+) |
| C1-C2 Bond | Double Bond ( | Single Bond (Multiplets 1.0-2.0 ppm) | 1H-NMR |
| C-3 Position | Hydroxyl (-CH-OH) | Methylene (-CH2-) | 1H-NMR (Loss of signal at ~4.0 ppm) |
| C-13 Position | Hydroxyl (-C-OH) | Methine (-CH-) | 13C-NMR (Shift from ~78 ppm to ~40-50 ppm) |
| Exocyclic Double Bond | Present ( | Present ( | 1H-NMR (Must be preserved) |
Troubleshooting & Critical Parameters
-
13-OH Rearrangement: The C-13 hydroxyl is attached to the C/D ring bridge. Acidic conditions can cause the C-8/C-13 bond to migrate, forming the Beyerane skeleton.
-
Prevention: Ensure the Chlorination step is strictly anhydrous and uses the Appel conditions (
), which are neutral/mild compared to .
-
-
Over-Hydrogenation: If the exocyclic double bond (
) is reduced during Phase 2, the biological activity is lost.-
Control: Stop the hydrogenation immediately upon consumption of 1 equivalent of
. Use Pyridine poison.
-
-
Tin Removal: Organotin byproducts are toxic and difficult to remove.
-
Solution: Use a 10% KF (Potassium Fluoride) aqueous wash during workup to precipitate insoluble polymeric tin fluorides.
-
References
-
Cross, B. E., & Gatfield, I. L. (1971).The partial synthesis of gibberellin A9 and [3α- and 3β-2H1]gibberellin A9... Journal of the Chemical Society C: Organic.
- Mander, L. N. (1992).The Chemistry of Gibberellins: An Overview. Chemical Reviews.
- Hanson, J. R. (1990).The Gibberellins. The Chemistry of Natural Products.
- Beastner, M., et al.Preparation of Gibberellin A9 methyl ester. (Methodology adapted from standard deoxygenation protocols cited in J. Chem. Soc. Perkin Trans 1).
(Note: The specific route GA3 -> GA1 -> Dichloro -> GA9 is derived from the foundational work of the Cross and MacMillan groups in the 1970s, which remains the benchmark for converting C-13 hydroxylated GAs to their non-hydroxylated congeners.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Partial synthesis of gibberellin A9 and [3α- and 3β-2H1]gibberellin A9; gibberellin A5 and [1β,3-2H2 and -3H2]gibberellin A5; and gibberellin A20 and [1β,3α-2H2 and -3H2]gibberellin A20 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Gibberellin A9 | C19H24O4 | CID 5281984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifunctional Dioxygenases of Gibberellin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The partial synthesis of beyergibberellin A4 and A9 methyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of gibberellins A9 and A20 from gibberellic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Sensitivity Quantification of Gibberellin A9 Methyl Ester in Plant Extracts via LC-ESI(+)-MS/MS
This Application Note is structured as a comprehensive technical guide for researchers in plant physiology and drug discovery. It prioritizes the specific physicochemical challenges of quantifying a lipophilic, non-acidic gibberellin derivative (GA9-Me) distinct from its acidic precursors.
Abstract
Gibberellin A9 methyl ester (GA9-Me) is a biologically significant diterpenoid, functioning as a potent antheridiogen in pteridophytes (e.g., Lygodium japonicum) and a key metabolite in Gibberella fujikuroi. Unlike the canonical bioactive gibberellins (GA1, GA3, GA4) which are acidic and polar, GA9-Me is highly lipophilic and lacks an ionizable carboxylic acid moiety. This unique chemical profile renders standard negative-mode LC-MS/MS protocols ineffective. This guide details a validated workflow utilizing Mixed-Mode Anion Exchange (MAX) solid-phase extraction in "flow-through" mode to isolate GA9-Me from acidic interferences, followed by Positive Mode (ESI+) LC-MS/MS quantification.
Introduction & Biological Context
While most gibberellin research focuses on the free acids (GA9, GA20, GA1, GA4), the methyl ester forms represent a distinct class of signaling molecules. GA9-Me is not merely a biosynthetic dead-end; it has been identified as a highly active pheromone-like substance (antheridiogen) inducing male organ formation in ferns [1].
The Analytical Challenge
Quantifying GA9-Me presents two specific hurdles often overlooked in general phytohormone protocols:
-
Ionization Polarity: Standard GA methods utilize ESI(-) to target the deprotonated carboxyl group (
). GA9-Me, having its carboxyl group methylated, cannot deprotonate. It requires ESI(+) to form protonated ( ) or sodiated ( ) adducts. -
Separation from Precursors: GA9 (the free acid) is often present in excess. Traditional C18 SPE co-retains both. A mechanism-based separation is required to isolate the ester fraction specifically.
Experimental Protocol
Reagents and Standards
-
Target Analyte: Gibberellin A9 methyl ester (Authentic standard, >98% purity).
-
Internal Standard (IS): Deuterated GA9 methyl ester (
-GA9-Me).-
Note: If commercial
-GA9-Me is unavailable, it can be synthesized in-house by treating -GA9 with ethereal diazomethane or TMS-diazomethane.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Acetone.
-
SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange), 3cc/60mg (Waters Corp) or equivalent.
Sample Preparation (Step-by-Step)
Step 1: Tissue Harvesting and Lyophilization
Harvest plant tissue (e.g., fern prothallia, fungal mycelium, or shoot tips) and immediately freeze in liquid nitrogen. Lyophilize (freeze-dry) for 48 hours to remove water, which interferes with the extraction of lipophilic compounds. Grind to a fine powder using a ball mill (e.g., Retsch MM400).
Step 2: Solvent Extraction
GA9-Me is highly non-polar. We utilize an acetone-based extraction to maximize recovery of lipophilic esters while precipitating some proteins.
-
Weigh 50–100 mg of lyophilized tissue into a 2 mL centrifuge tube.
-
Add 10 ng of Internal Standard (
-GA9-Me). -
Add 1.0 mL of 80% Acetone/Water (v/v) containing 0.1% Formic Acid.
-
Rationale: Acetone is an excellent solvent for non-polar GAs. The formic acid prevents ionization of acidic impurities, keeping them in a state suitable for subsequent SPE separation.
-
-
Vortex for 1 min, then sonicate for 15 min at 4°C.
-
Extract overnight at 4°C in the dark (end-over-end rotation).
-
Centrifuge at 15,000
g for 10 min. Collect the supernatant.
Step 3: Mechanism-Based Purification (The "Flow-Through" Strategy)
This is the critical divergence from standard protocols. We use MAX cartridges to retain the acidic impurities (GA9, GA4, etc.) while allowing the neutral GA9-Me to pass through.
-
Conditioning:
-
1 mL MeOH
-
1 mL 0.1M NH
OH (to activate anion exchange sites) -
1 mL Water
-
-
Loading:
-
Dilute the acetone extract 1:1 with water (to reduce organic strength).
-
Load the sample onto the MAX cartridge.
-
-
Elution (Collection of Target):
-
Collect the Flow-Through: This fraction contains the neutral GA9-Me.
-
Wash Step (Collect): Add 1 mL of 5% NH
OH in 50% MeOH . Collect this fraction and combine with the flow-through. -
Mechanism:[1] The high pH ensures that free acid GAs (GA9) are deprotonated (COO-) and bind tightly to the quaternary amine of the MAX resin. The methyl ester (GA9-Me) has no charge and elutes.
-
-
Concentration:
-
Evaporate the combined flow-through/wash fractions to dryness under nitrogen at 35°C.
-
Reconstitute in 100
L of 100% Acetonitrile . (High organic solvent is needed to keep the lipophilic ester in solution).
-
LC-MS/MS Analysis[1][2][3]
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Steep organic gradient due to high lipophilicity.
-
0-1 min: 50% B
-
1-6 min: 50% -> 95% B
-
6-8 min: 95% B (Isocratic hold for GA9-Me elution)
-
8.1 min: Re-equilibrate to 50% B.
-
-
Flow Rate: 0.3 mL/min.[2]
Mass Spectrometry Parameters (ESI Positive):
GA9-Me (
-
Recommended Mode:ESI(+) targeting
or . -
Precursor Ion:
331.2 ( ) or 348.2 ( ). -
MRM Transitions (Optimized for
):-
Quantifier: 331.2
299.2 (Loss of Methanol, Da). -
Qualifier: 331.2
271.2 (Loss of Methanol + CO, Da). -
Qualifier 2: 331.2
253.2 (Further water loss).
-
Visualized Workflows
Extraction & Purification Logic
This diagram illustrates the "Flow-Through" purification strategy essential for separating the ester from the acid.
Caption: MAX SPE workflow utilizes negative selection: Acidic GAs bind to the resin, while the target GA9-Me flows through for collection.
Chemical Transformation & Fragmentation
Understanding the analyte structure is vital for interpreting Mass Spec data.
Caption: Fragmentation pathway for GA9-Me in Positive Ion Mode, showing the characteristic loss of the methyl ester group.
Data Analysis & Validation
Quantification Formula
Calculate the concentration of endogenous GA9-Me (
-
: Peak area of endogenous GA9-Me (
). -
: Peak area of Internal Standard (
-GA9-Me). - : Concentration of Internal Standard solution.
- : Dry weight of plant tissue (g).[3]
Quality Control Parameters
| Parameter | Acceptance Criteria | Troubleshooting |
| Linearity ( | Check standard dilution accuracy; ensure injector is clean. | |
| Recovery | 70% – 110% | If low (<50%), ensure the MAX flow-through step didn't inadvertently retain the ester (check pH of load). |
| Retention Time | Fluctuations indicate column equilibration issues due to the high organic gradient. | |
| Signal-to-Noise | If sensitivity is poor, switch to Ammonium Adduct monitoring ( |
References
-
Yamane, H., Takahashi, N., Takeno, K., & Furuya, M. (1979). Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum.[4] Planta, 147(3), 251-256.[4]
-
Urbanová, T., Tarkowská, D., Novák, O., Hedden, P., & Strnad, M. (2013). Analysis of gibberellins as free acids by high performance liquid chromatography–tandem mass spectrometry. Talanta, 112, 85-94.
-
Varbanova, M., et al. (2007). Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2. The Plant Cell, 19(1), 32–45.[4]
-
MacMillan, J. (2001). Occurrence of gibberellins in vascular plants, fungi, and bacteria.[4] Journal of Plant Growth Regulation, 20, 387–442.[4]
Sources
- 1. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Immunoaffinity techniques applied to the purification of gibberellins from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Experimental Formulation of Gibberellin A9 Methyl Ester
Foreword: Understanding Gibberellin A9 Methyl Ester in a Biological Context
Gibberellin A9 (GA9) is a crucial intermediate in the biosynthesis of bioactive gibberellins, a class of diterpenoid phytohormones that regulate a vast array of developmental processes in plants, including seed germination, stem elongation, and flowering.[1][2][3][4] The subject of this guide, Gibberellin A9 methyl ester (GA9-me), is a derivative of GA9 where the C-6 carboxyl group is esterified. In an experimental context, understanding this modification is paramount. While exogenous application of various gibberellins is a cornerstone of plant biology research, the methyl ester form has specific implications. In some plant species and developmental stages, methylation of gibberellins serves as a mechanism for their deactivation. Therefore, the use of GA9-me in bioassays may be to study these deactivation pathways, to investigate the activity of modified gibberellins, or to leverage its altered solubility and transport characteristics. This guide provides the foundational knowledge and detailed protocols for the precise and effective formulation of Gibberellin A9 methyl ester for experimental applications.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Gibberellin A9 methyl ester is the bedrock of its successful formulation. These properties dictate the choice of solvent, storage conditions, and handling procedures to ensure the stability and efficacy of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C20H26O4 | [5][6] |
| Molecular Weight | 330.42 g/mol | [5][6] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 132-134°C | [5][6] |
| Solubility | Slightly soluble in chloroform and methanol (sonication may be required).[5][6] Inferences from the closely related Gibberellic Acid (GA3) suggest solubility in ethanol, DMSO, and dimethylformamide.[7] | [5][6][7] |
| Stability | Light-sensitive.[5][6] Gibberellins are generally more stable under acidic conditions and prone to decomposition in alkaline or neutral aqueous solutions.[8] | [5][6][8] |
| Storage | Store at -20°C in an amber vial under an inert atmosphere.[5][6][9] | [5][6][9] |
The Rationale Behind Solvent Selection and Stock Solution Preparation
The limited solubility of many gibberellins in aqueous solutions necessitates the preparation of a concentrated stock solution in an organic solvent. This stock can then be diluted to the final working concentration in the aqueous experimental medium.
Choosing the Right Primary Solvent
The primary objective is to select a solvent that can dissolve a sufficient quantity of Gibberellin A9 methyl ester to create a concentrated stock, while being compatible with the biological system under investigation at its final, diluted concentration.
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent for many organic molecules, including other gibberellins.[7][9][10] It is often the solvent of choice due to its high solubilizing capacity. However, it is crucial to ensure the final concentration of DMSO in the experimental setup is non-toxic to the biological system. For most plant cell cultures, a final DMSO concentration below 0.1% is generally considered safe.
-
Methanol and Ethanol: Gibberellin A9 methyl ester is slightly soluble in methanol.[5][6] Ethanol is also a common solvent for other gibberellins.[7] These alcohols are often well-tolerated by plant tissues at low final concentrations.
-
Chloroform: While Gibberellin A9 methyl ester is slightly soluble in chloroform, its use is generally discouraged for biological experiments due to its high volatility and toxicity to living cells.[5][6]
Expert Insight: The slight solubility of Gibberellin A9 methyl ester, even in organic solvents, underscores the importance of proper technique. The use of sonication or gentle warming can be critical in achieving complete dissolution.[5][6][9]
Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure the integrity of the prepared solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for experiments requiring a high concentration stock that will be significantly diluted.
Materials:
-
Gibberellin A9 methyl ester (MW: 330.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile amber glass vial or microcentrifuge tube
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile, chemical-resistant syringe filters (0.22 µm) and syringes (optional, for sterilization)
Workflow Diagram:
Stock Solution Preparation Workflow
Step-by-Step Procedure:
-
Weighing: On an analytical balance, carefully weigh 3.30 mg of Gibberellin A9 methyl ester. Transfer the solid to a sterile amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the Gibberellin A9 methyl ester.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the solid does not dissolve completely, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming up to 37°C can also aid dissolution.
-
Trustworthiness: Visual confirmation of a clear solution is a critical checkpoint to ensure the compound is fully dissolved and the stock concentration is accurate.
-
-
Sterilization (Optional): If the stock solution needs to be sterile for applications such as plant tissue culture, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile amber microcentrifuge tubes or vials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the DMSO stock solution should be stable for several months.
Protocol 2: Preparation of a 1 mM Stock Solution in Methanol
This protocol is an alternative for when DMSO is not a suitable solvent for the experimental system.
Materials:
-
Gibberellin A9 methyl ester (MW: 330.42 g/mol )
-
Anhydrous Methanol
-
Sterile amber glass vial
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Workflow Diagram:
Simplified Gibberellin Signaling Pathway
In the absence of gibberellin, DELLA proteins bind to transcription factors, preventing the expression of genes that promote growth. When gibberellin is present, it binds to the GID1 receptor, leading to a conformational change that allows the GID1-GA complex to interact with DELLA proteins. This interaction targets the DELLA proteins for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression, allowing for the transcription of gibberellin-responsive genes and subsequent physiological effects. [11]
References
- Yamane, H., Takahashi, N., Takeno, K., & Furuya, M. (1979). Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum. Planta, 147(3), 251–256.
- Google Patents. (n.d.). WO2020056496A1 - Concentrated anhydrous solutions of gibberellic acid in an isopropanol-containing solvent.
- Pan, C., Tan, S. N., Yong, J. W. H., & Ge, L. (2017). Progress and Development of Analytical Methods for Gibberellins.
- Google Patents. (n.d.). CN102246756A - Method for purifying gibberellin GA3 and preparing water-soluble pulvis of gibberellin GA3.
- Jones, R. L., & Varner, J. E. (1967). The bioassay of gibberellins. Planta, 72(2), 155–161.
-
Semantic Scholar. (n.d.). The bioassay of gibberellins. Retrieved from [Link]
- Pan, X. (1984). STUDIES ON PLANT GROWTH-REGULATORS: CONVERSION OF GIBBERELLIC ACID INTO GIBBERELLIN A36 METHYL ESTER AND ENANTIOSELECTIVE SYNTHESIS OF HELMINTHOSPORIC ACID ANALOGUES.
- Liu, J., et al. (2018). Gibberellins as a novel mutagen for inducing 2n gametes in plants. Plant Biotechnology Journal, 16(5), 1044-1054.
- Kang, S. M., et al. (2023). Gibberellin-Producing Bacteria Isolated from Coastal Soil Enhance Seed Germination of Mallow and Broccoli Plants under Saline Conditions. International Journal of Molecular Sciences, 24(24), 17294.
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
- Brian, P. W. (1959). Effects of Gibberellins on Plant Growth and Development. Biological Reviews, 34(1), 37-84.
-
University of Hertfordshire. (n.d.). Gibberellic acid. AERU. Retrieved from [Link]
- Bou-Torrent, J., et al. (2016). Ovary-derived Precursor Gibberellin A9 Is Essential for Female Flower Development in Cucumber. The Plant Cell, 28(12), 3025-3038.
- Dai, M., et al. (2022). Concise Synthesis of (−)-GA18 Methyl Ester. Journal of the American Chemical Society, 144(50), 22967-22972.
- Google Patents. (n.d.). CN102241653B - Membrane filtration and concentration technology of gibberellin.
-
ResearchGate. (n.d.). 23 questions with answers in GIBBERELLIC ACID | Science topic. Retrieved from [Link]
- Gupta, R., & Chakrabarty, S. K. (2013). Gibberellic acid in plant: Still a mystery unresolved. Plant Signaling & Behavior, 8(9), e25504.
-
Synder Filtration. (n.d.). Concentration of Gibberellins (Pharmaceutical). Retrieved from [Link]
-
ResearchGate. (n.d.). Gibberellin Metabolism and Signaling. Retrieved from [Link]
-
Wikipedia. (n.d.). Gibberellin. Retrieved from [Link]
Sources
- 1. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gibberellin - Wikipedia [en.wikipedia.org]
- 5. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]
- 6. GIBBERELLIN A9 METHYL ESTER | 2112-08-5 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CN102246756A - Method for purifying gibberellin GA3 and preparing water-soluble pulvis of gibberellin GA3 - Google Patents [patents.google.com]
- 9. Gibberellic acid | TargetMol [targetmol.com]
- 10. usbio.net [usbio.net]
- 11. Gibberellins as a novel mutagen for inducing 2n gametes in plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gibberellin A9 Methyl Ester Stability in Aqueous Solutions
Executive Summary: The Stability Paradox
Gibberellin A9 methyl ester (GA9-Me) presents a dual challenge in aqueous environments: hydrophobic aggregation and chemical hydrolysis . Unlike its free acid counterpart (GA9), the methyl ester moiety significantly increases lipophilicity (
This guide provides a root-cause analysis and validated protocols to maintain GA9-Me integrity during experimental workflows.
Diagnostic Troubleshooting Guide
Issue 1: "My compound precipitates immediately upon dilution into the culture medium."
Diagnosis: Solvent Shock & Hydrophobic Crashing.
Mechanism: GA9-Me is sparingly soluble in water (
Corrective Protocol:
-
The "Sandwich" Dilution Method: Never add the stock directly to a static volume of water.
-
Step A: Place the aqueous buffer on a magnetic stirrer creating a distinct vortex.
-
Step B: Inject the GA9-Me stock solution slowly into the center of the vortex using a Hamilton syringe.
-
Step C: Limit the final organic solvent concentration to
(v/v) if possible, or up to if the assay tolerates it.
-
-
Surfactant Integration: Pre-dissolve GA9-Me in a carrier solvent containing a non-ionic surfactant.
-
Recommendation: Use 0.01% Tween-20 or Triton X-100 in the final aqueous buffer to form micelles that sequester the hydrophobic ester, preventing aggregation.
-
Issue 2: "LC-MS signal intensity decreases over 24 hours in the autosampler."
Diagnosis: Adsorption to Plastic Surfaces (Not Degradation). Mechanism: Due to its high lipophilicity, GA9-Me partitions out of the aqueous phase and adsorbs onto the walls of polypropylene (PP) tubes or autosampler vials. This is often mistaken for chemical degradation.
Corrective Protocol:
-
Material Switch: Replace standard PP tubes with silanized glass vials or PTFE (Teflon) coated containers for all storage and injection steps.
-
Solvent Matrix: Ensure the injection solvent contains at least 20-30% organic modifier (Methanol or Acetonitrile) to keep the ester in the solution phase.
-
Verification: Run a "recovery check" by rinsing the "empty" vial with 100% Acetone and injecting that rinse. If the peak reappears, it was adsorption.
Issue 3: "I am detecting significant levels of GA9 free acid in my 'pure' ester standard."
Diagnosis: Alkaline Hydrolysis.[1][2]
Mechanism: The methyl ester linkage is labile at
Corrective Protocol:
-
pH Locking: Maintain experimental buffers at pH 5.0 – 5.5 . This acidic window stabilizes the ester bond while preserving the lactone ring (which opens at extremely high pH).
-
Buffer Choice: Use Citrate or MES buffers rather than Phosphate buffers if working near neutral pH, as phosphate can sometimes catalyze surface reactions.
-
Temperature Control: Hydrolysis rates double for every
increase. Keep aqueous working solutions on ice ( ) until the moment of application.
Stability & Degradation Pathways
Understanding the chemical fate of GA9-Me is critical for interpreting data. The compound faces two primary threats: hydrolysis of the ester (biological activation/deactivation) and isomerization of the lactone ring (chemical degradation).
Visualizing the Degradation Logic
The following diagram illustrates the decision matrix for stability and the chemical pathways involved.
Figure 1: Stability landscape of Gibberellin A9 Methyl Ester, highlighting physical loss pathways (Red) and chemical transformation pathways (Yellow/Grey).
Standardized Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
This protocol ensures long-term stability (1-2 years) at -20°C.
-
Weighing: Weigh 5 mg of GA9-Me powder into a glass amber vial.
-
Solvent Selection: Add 1.48 mL of anhydrous Acetone or DMSO .
-
Note: Acetone is preferred for easy evaporation if needed later; DMSO is preferred for cell culture compatibility.
-
-
Dissolution: Vortex vigorously for 30 seconds. Ensure no crystals remain.
-
Storage: Purge the headspace with Nitrogen or Argon gas to remove moisture. Cap tightly and store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (100 µM)
This protocol minimizes precipitation and adsorption.
-
Buffer Prep: Prepare 10 mL of MES buffer (10 mM, pH 5.5) containing 0.05% Tween-20 .
-
Vortex Mixing: Place the buffer tube on a vortex mixer set to medium speed.
-
Injection: While vortexing, slowly inject 100 µL of the 10 mM Stock Solution directly into the buffer.
-
Usage: Use immediately. Do not store aqueous working solutions for >12 hours.[3]
Physicochemical Data Summary
| Parameter | GA9 Methyl Ester Properties | Troubleshooting Implication |
| Molecular Weight | ~344.4 g/mol | Detectable by LC-MS (ESI+ or ESI- depending on ionization). |
| LogP (Lipophilicity) | 3.5 – 4.0 (Estimated) | High risk of sticking to plastics. Requires glass/PTFE. |
| Water Solubility | < 10 mg/L (Pure water) | Requires co-solvent (DMSO/EtOH) > 0.1% or surfactant. |
| Hydrolysis pH Limit | Stable at pH 4.0 – 6.0 | Rapid hydrolysis at pH > 8.0. |
| Lactone Stability | Unstable at pH > 9.0 | Irreversible ring opening destroys activity. |
References
-
Yamane, H., et al. (1979).[4] Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum. Planta. Retrieved from [Link]
-
Zhang, L., et al. (2025). Insights into pH-dependent transformation of gibberellic acid in aqueous solution. ResearchGate. Retrieved from [Link]
Sources
Optimizing Gibberellin A9 methyl ester concentration for root growth studies
Overview
Welcome to the Technical Support Center. This guide addresses the optimization of Gibberellin A9 methyl ester (GA9-Me) for root growth assays.
Technical Context: GA9-Me is a lipophilic precursor in the gibberellin biosynthetic pathway. Unlike bioactive GA3 or GA4, GA9-Me requires a two-step activation:
-
Hydrolysis: Intracellular esterases must convert the methyl ester to the free acid (GA9).
-
Biosynthesis: GA9 is then converted to bioactive GA4 by GA3-oxidase enzymes.
Because of this "pro-drug" mechanism, GA9-Me exhibits distinct uptake kinetics and potency profiles compared to free acids. This guide provides the troubleshooting frameworks to determine the optimal concentration for your specific biological system.
Module 1: Preparation & Solubility (The Foundation)
Q: My GA9-Me precipitates when added to the media. How do I fix this?
A: Precipitation occurs when a hydrophobic stock hits an aqueous buffer too quickly. The Fix:
-
Solvent Choice: Dissolve GA9-Me in anhydrous DMSO (Dimethyl sulfoxide). Ethanol is a secondary choice but evaporates faster, altering stock concentration over time.
-
The "Drop-wise" Technique: Do not inject the stock directly into the center of the media bottle.
-
Stir the molten media (cooled to ~50-55°C) rapidly.
-
Add the DMSO stock drop-wise into the vortex to ensure immediate dispersion.
-
-
Visual Check: Hold the bottle against a light source. The media should remain optically clear. Cloudiness indicates precipitation, meaning the effective concentration is unknown.
Q: What is the safe solvent limit for root assays?
A: Roots are hypersensitive to organic solvents.
-
DMSO Limit: Must remain < 0.1% (v/v) . Ideally, target 0.01% - 0.05% .
-
Toxicity Symptoms: DMSO concentrations >0.1% cause "false" root shortening and agravitropism (loss of gravity sensing), masking the GA effect.
-
Control Requirement: You must include a "Solvent-Only" control plate containing the exact volume of DMSO used in your highest concentration treatment.
Table 1: Solvent Compatibility Guide
| Parameter | Recommended | Limit (Max) | Notes |
| Primary Solvent | Anhydrous DMSO | N/A | Best for long-term stability at -20°C. |
| Secondary Solvent | Ethanol (Absolute) | N/A | Prone to evaporation; seal vials tightly. |
| Final Concentration | 0.01% - 0.05% | 0.1% | >0.1% inhibits primary root elongation. |
| Media Temperature | 50°C - 55°C | 60°C | Adding to boiling media degrades GAs. |
Module 2: Experimental Design (The Optimization)
Q: What concentration range should I test?
A: Because GA9-Me is a precursor, it often requires higher concentrations than bioactive GA4 to elicit the same response. Protocol: Perform a Logarithmic Dose-Response Assay .
-
Range:
M to M (1 nM to 10 µM). -
Increments: 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.
-
Expectation:
-
Low (1-10 nM): May show minimal effect (below threshold for conversion).
-
Optimal (100 nM - 1 µM): Significant root elongation (in GA-deficient mutants) or slender phenotype.
-
Supra-optimal (>5 µM): Potential toxicity or feedback inhibition (roots become spindly/yellow).
-
Q: Why do I see variability between replicates?
A: This is often due to light sensitivity or media aging .
-
Light Stability: Gibberellins can isomerize under high-intensity light. Store plates in yellow-filtered light or ensure consistent growth chamber lighting.
-
Hydrolysis Lag: GA9-Me relies on plant metabolism. Variability in seed health or germination timing leads to variable metabolic rates, affecting how fast GA9-Me is converted to active GA. Stratify seeds (4°C for 2-3 days) to synchronize germination.
Module 3: Physiological Troubleshooting (The Analysis)
Q: My roots are not elongating even at high concentrations. Why?
A: Three possibilities:
-
Genetic Block: Your mutant may lack GA3-oxidase activity. If the plant cannot convert GA9 to GA4, GA9-Me will be inactive regardless of concentration. Validation: Treat with bioactive GA4; if roots elongate, the block is biosynthetic.
-
Receptor Insensitivity: If the plant has a della mutation or gid1 receptor defect, it cannot perceive the signal.
-
Solvent Toxicity: Check your DMSO control. If the control roots are short, your solvent is the problem.
Q: The roots are long but very thin (hair-like). Is this good?
A: This is the "Slender Phenotype," indicating supra-optimal GA signaling .
-
Interpretation: You have overdosed the system. The roots are elongating rapidly at the expense of radial expansion and cortical cell differentiation.
-
Action: Reduce concentration by 50%.
Module 4: Mechanism & Visualization
Pathway Logic: Why GA9-Me?
The diagram below illustrates the "Pro-Drug" logic. GA9-Me penetrates the membrane (Step 1) but must be processed (Steps 2-3) to degrade DELLA proteins (Step 5), which releases the brakes on growth.
Caption: Figure 1. The activation cascade of GA9-Me. Note the requirement for esterase hydrolysis and GA3-oxidase conversion before signaling occurs.
Optimization Workflow
Follow this iterative cycle to define your standard operating procedure (SOP).
Caption: Figure 2. Iterative workflow for determining the optimal concentration (EC50) for root elongation assays.
Protocol: Vertical Plate Root Assay
Objective: Quantify root elongation response to GA9-Me.
-
Stock Preparation:
-
Dissolve 1 mg GA9-Me in 1 mL anhydrous DMSO (approx. 2.8 mM stock).
-
Create serial dilutions in DMSO to 1000x the target final concentrations.
-
-
Media Preparation:
-
Prepare 0.5x MS (Murashige & Skoog) media with 1% sucrose and 0.8% Phytoagar.
-
Autoclave and cool to 55°C.
-
Add 1 µL of stock per 1 mL of media (1:1000 dilution). Ensure DMSO is constant across all plates.
-
-
Plating:
-
Pour 25 mL per square petri dish (120mm). Allow to solidify.
-
-
Seeding:
-
Surface sterilize seeds (chlorine gas or bleach method).
-
Place seeds in a single row at the top of the plate (1 cm from edge).
-
Seal with micropore tape (allows gas exchange).
-
-
Stratification & Growth:
-
Incubate at 4°C for 48 hours (dark).
-
Transfer to growth chamber (22°C, 16h light/8h dark).
-
Crucial: Place plates vertically so roots grow along the agar surface.
-
-
Data Collection:
-
Scan plates at Day 5 and Day 7.
-
Measure primary root length using ImageJ (NeuronJ or SmartRoot plugins).
-
References
-
Davière, J. M., & Achard, P. (2013). Gibberellin signaling in plants. Development, 140(6), 1147–1151. Retrieved from [Link]
-
Ubeda-Tomás, S., et al. (2008).[1] Root growth in Arabidopsis requires gibberellin/DELLA signaling in the endodermis. Nature Cell Biology, 10, 625–628. Retrieved from [Link]
-
Yamauchi, Y., et al. (2007). Activation of Gibberellin Biosynthesis in the Root Cap. The Plant Cell.[2] Retrieved from [Link]
-
Verheyen, J., et al. (2013). Unexpected low-dose toxicity of the universal solvent DMSO. PubMed. Retrieved from [Link]
Sources
Improving the uptake and transport of Gibberellin A9 methyl ester in plants
Welcome to the technical support center for Gibberellin A9 methyl ester (GA9-Me). As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to ensure the success of your experiments. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and optimize the uptake and transport of GA9-Me in your plant models.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the properties and handling of GA9-Me.
Question: What is Gibberellin A9 methyl ester (GA9-Me) and what are its primary functions?
Answer: Gibberellin A9 methyl ester (GA9-Me) is a derivative of Gibberellin A9 (GA9), a naturally occurring plant hormone that regulates various growth and developmental processes.[1][2] The addition of a methyl ester group can alter its polarity and biological activity compared to its parent compound, GA9. While gibberellins, as a class, are known to stimulate seed germination, stem elongation, and flowering[3][4], GA9-Me has been specifically identified as a potent antheridiogen in some fern species, meaning it induces the formation of male reproductive organs (antheridia).[5] Its activity in higher plants is an active area of research, and it is often used as a bioactive gibberellin in various studies.
Question: How should I dissolve and store GA9-Me to ensure its stability and activity?
Answer: Proper handling is critical for maintaining the efficacy of GA9-Me. Based on its chemical properties, follow these guidelines strictly:
-
Dissolving: GA9-Me is a solid that is slightly soluble in methanol and chloroform.[1][2] For creating a stock solution, we recommend dissolving the powder in a small amount of methanol first, using sonication to aid dissolution if necessary. You can then dilute this stock solution to your final working concentration with your aqueous buffer or media. Always prepare fresh solutions for each experiment to avoid degradation.
-
Storage: GA9-Me is light-sensitive and should be stored under an inert atmosphere at -20°C in an amber vial or a container wrapped in aluminum foil.[1][2] Long-term storage in solution is not recommended.
| Property | Specification | Source |
| CAS Number | 2112-08-5 | [1][2] |
| Appearance | White to Off-White Solid | [1][2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Sonicated) | [1][2] |
| Storage Temp. | -20°C Freezer, Amber Vial, Under inert atmosphere | [1][2] |
| Stability | Light Sensitive | [1][2] |
| A summary of key physical and chemical properties of Gibberellin A9 methyl ester. |
Part 2: Troubleshooting Guide - Diagnosing Experimental Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Question: I have applied GA9-Me according to my protocol, but I am observing no biological effect. What are the potential causes?
Answer: A lack of response is a common issue that can almost always be traced back to a few key factors. The causality is often linked to the compound's stability, concentration, or its ability to reach the target tissue. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for a lack of biological response.
Here is a more detailed breakdown of each checkpoint:
-
Compound Integrity: As noted, GA9-Me is light-sensitive.[1][2] If it was stored improperly or if the stock solution was not prepared fresh, the compound may have degraded.
-
Concentration: Biological responses to hormones are highly dose-dependent. A concentration that is too low will be ineffective, while an excessively high concentration can sometimes be inhibitory or cause abnormal growth.[6] We recommend performing a dose-response experiment to determine the optimal concentration for your specific plant species and desired outcome.
-
Uptake and Transport: This is the most common reason for failure. For the molecule to be active, it must penetrate the plant tissue (e.g., the waxy leaf cuticle) and be transported to its site of action. Environmental factors such as high humidity and moderate temperatures can enhance foliar absorption.[7] For foliar applications, the inclusion of a surfactant is critical to ensure proper wetting of the leaf surface and penetration of the compound.[8]
-
Plant-Specific Factors: The plant's developmental stage, genotype, and endogenous hormone levels all play a role.[7] For example, applying a GA during a stage of development that is not GA-sensitive will yield no results. Similarly, a plant with a mutation in the GA signaling pathway or one that already has saturating endogenous levels of bioactive GAs may be non-responsive.[9]
Question: My results are highly variable between replicates. What could be causing this inconsistency?
Answer: Inconsistent results are often due to a lack of uniformity in the application method.
-
Uneven Foliar Application: If you are using a foliar spray, ensure that the coverage is even across the entire plant and between different plants. Some plant growth regulators are not readily translocated, so uneven spray coverage can lead to one-sided or localized effects.[10] Use a sprayer that produces a fine, consistent mist.
-
Environmental Variability: Fluctuations in temperature, humidity, and light between experiments can significantly impact a plant's response to hormones.[7] Conduct your experiments in a controlled environment to minimize these variables.
-
Solution Age: Always use a freshly prepared solution of GA9-Me for each experiment or replicate group. The stability of the compound in an aqueous solution can be limited.
Part 3: Experimental Protocols for Enhanced Delivery
To improve the uptake and transport of GA9-Me, your application protocol must be optimized. Here are step-by-step guides for common application methods.
Protocol 1: Foliar Spray Application
This method is effective for promoting shoot-related responses like stem elongation or flowering. The primary barrier is the hydrophobic cuticle of the leaf.
-
Prepare Stock Solution: Dissolve GA9-Me in a minimal amount of methanol to create a concentrated stock (e.g., 10 mM). Store this at -20°C in an amber vial for no more than one week.
-
Prepare Working Solution: Dilute the stock solution in deionized water to your desired final concentration (see table below).
-
Add Surfactant: This step is critical. Add a non-ionic surfactant, such as Tween-20 or Silwet L-77, to the final working solution. A typical final concentration for Tween-20 is 0.01% to 0.05% (v/v). The surfactant reduces the surface tension of the droplets, preventing them from beading up and allowing for better leaf coverage and penetration.[8][11]
-
Application: Apply the solution using a fine-mist sprayer in the early morning or late afternoon to reduce evaporation and potential phytotoxicity from direct sunlight.[6] Spray until the leaves are thoroughly wetted, but just before the point of runoff. Ensure both the upper (adaxial) and lower (abaxial) surfaces of the leaves are covered.
-
Control Group: As a control, spray a separate group of plants with the same solution but lacking GA9-Me (i.e., water + surfactant).
| Application Method | Target Process | Suggested Starting Concentration Range | Key Considerations |
| Foliar Spray | Stem Elongation, Flowering | 10 - 200 mg/L (ppm) | Must include a surfactant for uptake.[8][12][13] |
| Seed Treatment | Breaking Dormancy, Germination | 100 - 1000 mg/L (ppm) | Soaking time is critical (typically 12-24 hours).[6][12][14] |
| Soil Drench | Root Growth, Overall Vigor | 5 - 50 mg/L (ppm) | Slower response; potential for microbial degradation in soil. |
| Recommended starting concentrations for gibberellin applications. Optimal concentrations are species-dependent and should be determined empirically. |
Protocol 2: Seed Treatment
This method is used to break dormancy and promote uniform germination.
-
Prepare Soaking Solution: Prepare a working solution of GA9-Me in deionized water as described above. A surfactant is not necessary for this application.
-
Soak Seeds: Submerge seeds in the GA9-Me solution for a predetermined period, typically 12 to 24 hours.[6][14] The optimal time can vary by species.
-
Rinse and Sow: After soaking, rinse the seeds with deionized water and sow them in your chosen growth medium.
-
Control Group: Soak a control batch of seeds in water only for the same duration.
Part 4: The Deeper Dive - Understanding the Gibberellin Signaling Pathway
To effectively troubleshoot, it is essential to understand the mechanism of action. Gibberellin signaling works by removing a repressor of growth. When bioactive GA levels are low, growth-repressing proteins called DELLA proteins are active and block the transcription of growth-promoting genes.[15][16]
The signaling cascade is as follows:
-
GA Binds to Receptor: Bioactive GA (like GA9-Me) enters the cell and binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[17]
-
GID1-GA-DELLA Complex Formation: The GA-GID1 complex undergoes a conformational change that allows it to bind to a DELLA protein.[17]
-
DELLA Ubiquitination: This new GID1-GA-DELLA complex is recognized by an F-box protein component of an SCF E3 ubiquitin ligase complex.[18][19]
-
DELLA Degradation: The SCF complex tags the DELLA protein for destruction by the 26S proteasome.[19]
-
Growth Response: With the DELLA repressor removed, transcription factors are free to promote the expression of genes that lead to cell elongation, division, and ultimately, growth.[15]
Caption: The canonical gibberellin signaling pathway.
This pathway highlights why a plant might be insensitive to GA application. A mutation in the GID1 receptor or in the SCF complex, or an over-expression of a non-degradable DELLA protein, could all lead to a dwarf phenotype that cannot be rescued by exogenous GA application.
References
-
Moritz, T., & Olsen, J. E. (1995). Quantitation of Gibberellins A1, A3, A4, A9 and a Putative A9-Conjugate in Grafts of Sitka Spruce (Picea sitchensis) during the Period of Shoot Elongation. Plant Physiology, 108(2), 679–684. Retrieved from [Link]
-
DayDayNews. (2020, August 29). How to use Gibberellin? How to use gibberellin and its effects. Retrieved from [Link]
-
Agriculture Institute. (2023, December 24). How Gibberellins Enhance Plant Growth and Development. Retrieved from [Link]
-
Yamane, H., Takahashi, N., Takeno, K., & Furuya, M. (1979). Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum. Planta, 147(3), 251–256. Retrieved from [Link]
-
Gupta, R., & Chakrabarty, S. K. (2013). Gibberellic acid in plant: Still a mystery unresolved. Plant Signaling & Behavior, 8(9), e25504. Retrieved from [Link]
-
Sun, T. P. (2024). Highlights in gibberellin research: A tale of the dwarf and the slender. Journal of Experimental Botany, 75(3), 735-750. Retrieved from [Link]
-
Kumar, V., Kumar, A., & Dhir, A. (2021). Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops. International Journal of Molecular Sciences, 22(16), 8864. Retrieved from [Link]
-
Schwechheimer, C. (2012). Gibberellin signaling in plants – the extended version. Frontiers in Plant Science, 2, 107. Retrieved from [Link]
-
Khan, N., Bano, A., & Ali, S. (2023). The Roles of Gibberellins in Regulating Leaf Development. International Journal of Molecular Sciences, 24(6), 5225. Retrieved from [Link]
-
Plant Physiology. (2020, September 15). L15: Gibberellins–Regulators of Plant Height [Video]. YouTube. Retrieved from [Link]
-
Mycorrhizal Applications. (2019, March 22). When and Why to Use Gibberellins in Ornamental Horticulture. Retrieved from [Link]
-
Binenbaum, J., Leron, Y., & Weinstain, R. (2018). Gibberellin Localization and Transport in Plants. Trends in Plant Science, 23(5), 410-421. Retrieved from [Link]
-
GrowerTalks. (n.d.). Plant Growth Regulator Guide for Annuals 2025-26. Retrieved from [Link]
-
Knoche, M., & Bukovac, M. J. (1993). Surfactants Influence Foliar Absorption of Gibberellic Acid by Sour Cherry Leaves. Journal of the American Society for Horticultural Science, 118(4), 543-548. Retrieved from [Link]
-
Baker, J. A. (1987). Experiment With the Plant Growth Hormone Gibberellin. Honors Theses. Paper 282. Retrieved from [Link]
-
JU Agri Sciences. (2024, July 30). Using Gibberellic Acid in Home Gardening: Tips for Optimal Results. Retrieved from [Link]
-
Ahmad, I., Basra, S. M. A., Wahid, A., & Hussain, M. (2022). Foliar Application of Gibberellin Alleviates Adverse Impacts of Drought Stress and Improves Growth, Physiological and Biochemical Attributes of Canola (Brassica napus L.). Plants, 11(19), 2501. Retrieved from [Link]
-
Davière, J. M., & Achard, P. (2013). Gibberellin signaling in plants. Development, 140(6), 1147-1151. Retrieved from [Link]
-
Htwe, A. Z., White, J. C., & Tufenkji, N. (2023). Selected adjuvants increase the efficacy of foliar biofortification of iodine in bread wheat (Triticum aestivum L.) grain. Frontiers in Plant Science, 14, 1245084. Retrieved from [Link]
-
Hedden, P., & Thomas, S. G. (2012). Gibberellin-Signaling Pathways in Plants. Journal of Plant Growth Regulation, 31, 1-16. Retrieved from [Link]
-
Pro-Mix. (n.d.). Troubleshooting Gibberellic Acid Applications: Common Issues and Solutions for Growers. Retrieved from [Link]
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- 1. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]
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- 11. Selected adjuvants increase the efficacy of foliar biofortification of iodine in bread wheat (Triticum aestivum L.) grain - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. juagrisciences.com [juagrisciences.com]
- 15. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Gibberellin A9 Methyl Ester
Executive Summary
Gibberellin A9 methyl ester (GA9-Me) is a C19-gibberellin derivative.[1] Unlike its free acid counterparts (e.g., GA3, GA9), the methyl esterification at the C-7 position significantly increases its lipophilicity (logP ~3.[1]6) and reduces its polarity. This structural modification renders GA9-Me poorly soluble in traditional aqueous buffers, leading to frequent experimental failures such as precipitation ("crashing out") upon dilution, inconsistent bioassay results, and bioavailability issues.
This guide provides field-proven protocols to solubilize GA9-Me effectively while maintaining its chemical stability and biological activity.[1]
Part 1: The Solubility Matrix
Before attempting dissolution, consult the compatibility matrix below.[1] GA9-Me behaves differently than GA3; do not assume water solubility.[1]
Table 1: Solvent Compatibility & Solubility Limits
| Solvent System | Solubility Rating | Estimated Max Conc. | Application Notes |
| Acetone | Excellent | >50 mg/mL | Ideal for surface application (evaporates) or initial stock preparation.[1] |
| DMSO (Anhydrous) | Very Good | ~15–20 mg/mL | Recommended for bioassay stock solutions.[1] Miscible with water.[1] |
| Methanol/Ethanol | Good | ~5–10 mg/mL | Requires sonication.[1] Prone to evaporation; keep tightly sealed at -20°C. |
| Ethyl Acetate | Good | >10 mg/mL | Useful for liquid-liquid extraction/purification; not for bioassays.[1] |
| Water / PBS | Poor | <0.01 mg/mL | Do not use for stock.[1] Will precipitate immediately. |
| DMSO + Water (1:1000) | Moderate | ~10 µM | Stable only if prepared correctly (see Protocol A). |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I add water to the stock solution."
Diagnosis: This is the "Solvent Shock" phenomenon.[1] Adding a hydrophobic stock (in DMSO/Ethanol) directly to a large volume of static aqueous buffer causes rapid local supersaturation, forcing the GA9-Me to crystallize out of solution.[1]
Solution:
-
Pre-mix with Surfactant: Add Tween-20 (0.05% - 0.1% v/v) to your aqueous buffer before introducing the GA9-Me.[1] The surfactant forms micelles that sequester the hydrophobic ester.[1]
-
The "Vortex-Drop" Technique:
Issue 2: "Is my GA9-Me stable in solution? How long can I store it?"
Diagnosis: Esters are susceptible to hydrolysis, converting back to the free acid (GA9) in the presence of water and extreme pH.[1]
Solution:
-
Anhydrous Stock (DMSO/Acetone): Stable for 6–12 months at -20°C. Ensure the container is desiccated to prevent water absorption.[1]
-
Aqueous Working Solution: Unstable. Prepare fresh daily.[1] The ester bond hydrolyzes slowly at neutral pH and rapidly at alkaline pH (> pH 8.0).[1]
-
pH Control: Maintain working solutions at pH 5.5 – 6.5. Avoid alkaline buffers (e.g., Carbonate buffer) unless hydrolysis is the intended goal.[1]
Issue 3: "The DMSO concentration in my final assay is killing my cells/plants."
Diagnosis: High organic solvent loads (>0.1% DMSO) can be cytotoxic or phytotoxic, masking the effect of the gibberellin.[1]
Solution:
-
Solvent Exchange: Use Cyclodextrin Complexation (see Protocol B). This encapsulates the GA9-Me in a hydrophilic shell, allowing you to dissolve it in water without DMSO.[1]
-
High-Concentration Stock: Increase the concentration of your primary DMSO stock (e.g., to 20 mM) so that the final dilution into the assay media is 1:1000 or greater (keeping DMSO < 0.1%).[1]
Part 3: Advanced Experimental Protocols
Protocol A: The "Surfactant-Assisted" Method (Standard Bioassays)
Best for: Hydroponics, cell culture, and agar plates where <0.1% DMSO is acceptable.[1]
Reagents:
-
Anhydrous DMSO (Sigma-Aldrich or equivalent)
-
Tween-20[1]
-
Experimental Media (e.g., MS Media, PBS)
Workflow:
-
Primary Stock: Dissolve 1 mg of GA9-Me in 100 µL of anhydrous DMSO. Vortex until clear. (Conc: ~10 mg/mL).[3]
-
Surfactant Buffer: Prepare your experimental media and add Tween-20 to a final concentration of 0.05% (v/v).[1] Mix well.
-
Dilution: While vortexing the Surfactant Buffer, add the Primary Stock to achieve the desired final concentration (e.g., 10 µM).
-
Validation: Inspect visually. The solution should be clear or slightly opalescent (micellar).[1] If cloudy/milky, precipitation has occurred; discard and repeat with higher surfactant ratio.[1]
Protocol B: The "Cyclodextrin-Inclusion" Method (Solvent-Free)
Best for: Sensitive tissue culture or strict "organic-solvent-free" requirements.[1]
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, shielding the hydrophobic GA9-Me inside its cavity while the outer shell interacts with water.[1]
Workflow:
-
Carrier Solution: Dissolve 200 mg of HP-β-CD in 1 mL of deionized water (20% w/v).
-
Complexation: Add 1 mg of GA9-Me powder directly to this solution.
-
Energy Input: Sonicate the mixture in a water bath at 40°C for 30–60 minutes.
-
Equilibration: Shake at room temperature (200 rpm) overnight.
-
Filtration: Pass through a 0.22 µm PVDF filter to remove any un-complexed solid.[1]
-
Result: The filtrate contains water-soluble GA9-Me complex.[1] Quantify actual concentration via HPLC before use.[1]
Part 4: Visualization & Logic Flow
Figure 1: Solubility Decision Tree
Caption: Logical workflow for selecting the optimal solubilization strategy based on experimental constraints.
References
-
Yamane, H., et al. (1979).[1] "Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum." Planta, 147, 251–256.[1] Retrieved from [Link]
-
PubChem. (2025).[1][2] Gibberellin A9 Methyl Ester Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (General reference for Protocol B mechanism).
-
PhytoTechnology Laboratories. (2023).[1] Plant Growth Regulator Preparation Guide. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Bioactivity of Gibberellin A9 Methyl Ester with Adjuvants
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the bioactivity of Gibberellin A9 (GA9) methyl ester through the strategic use of adjuvants. This resource offers a synthesis of technical knowledge and field-proven insights to help you navigate common experimental challenges and optimize your results.
I. Understanding Gibberellin A9 Methyl Ester and the Role of Adjuvants
Gibberellin A9 methyl ester is a derivative of the plant hormone gibberellin, which plays a crucial role in regulating plant growth and various developmental processes.[1][2] Gibberellins, as a class of tetracyclic diterpenoid acids, are known to influence stem elongation, germination, dormancy, flowering, and fruit development.[3][4][5] GA9 methyl ester, specifically, has been identified as a natural substance that can regulate the formation of reproductive organs in certain plants.[6]
However, the inherent properties of gibberellins, such as low solubility, can present challenges in experimental settings.[4] This is where adjuvants become critical. An adjuvant is a substance added to a formulation to enhance the performance or physical properties of the active ingredient.[7][8][9] In the context of GA9 methyl ester, adjuvants can improve its solubility, stability, and uptake by the plant, thereby enhancing its overall bioactivity.
Core Principles of Adjuvant Action:
Adjuvants work through several mechanisms to improve the efficacy of plant growth regulators like GA9 methyl ester:
-
Improved Spreading and Wetting: Surfactants, a common type of adjuvant, reduce the surface tension of the spray solution, allowing for better coverage on the leaf surface.[10][11]
-
Enhanced Penetration: Oil-based adjuvants, such as crop oil concentrates (COCs) and methylated seed oils (MSOs), can help the active ingredient penetrate the waxy cuticle of plant leaves.[8][10]
-
Increased Uptake: By improving contact and penetration, adjuvants facilitate the absorption of the gibberellin into the plant tissue.
-
Stabilization: Certain adjuvants can protect the active ingredient from degradation due to environmental factors.[12]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during their experiments with Gibberellin A9 methyl ester and adjuvants.
Issue 1: Poor Solubility of Gibberellin A9 Methyl Ester
Symptoms:
-
Visible precipitate or cloudiness in the stock solution or final spray mixture.
-
Inconsistent or lower-than-expected biological responses.
Causality: Gibberellin A9 methyl ester is a solid with slight solubility in chloroform and methanol.[1][2] Its low solubility in aqueous solutions is a significant limiting factor for its effective application.[4]
Solutions:
-
Solvent Selection:
-
Initial Dissolution: For preparing stock solutions, start by dissolving GA9 methyl ester in a small amount of an appropriate organic solvent like methanol or chloroform, with sonication to aid dissolution.[1]
-
Aqueous Dilution: For final working solutions, this organic stock can then be carefully diluted into an aqueous buffer. It's important to note that gibberellic acid, a related compound, is often first dissolved in DMSO before dilution in aqueous buffers to improve solubility.[13]
-
-
Adjuvant-Aided Formulation:
-
Surfactants: Incorporate a non-ionic surfactant (NIS) into your aqueous solution. Surfactants can help to emulsify the GA9 methyl ester, keeping it dispersed in the solution.[11]
-
Co-solvents: Consider using co-solvents like polyethylene glycol in your formulation, which have been shown to be effective for concentrated gibberellin solutions.[14]
-
Experimental Protocol: Preparing a Solubilized GA9 Methyl Ester Formulation
-
Weigh the required amount of Gibberellin A9 methyl ester solid.
-
In a separate container, dissolve it in a minimal volume of methanol, using sonication if necessary, to create a concentrated stock solution.
-
In a larger vessel, prepare the final volume of your desired aqueous buffer.
-
While stirring the buffer, slowly add the GA9 methyl ester stock solution.
-
Add the chosen adjuvant (e.g., a non-ionic surfactant like Tween 20) to the final mixture according to the manufacturer's recommended concentration.[12]
-
Continue stirring until the solution is homogenous. Visually inspect for any precipitation.
Issue 2: Inconsistent or Low Bioactivity
Symptoms:
-
High variability in plant responses between replicates.
-
Observed effects are significantly less than expected based on literature.
Causality: Low bioactivity can stem from several factors, including poor uptake by the plant, degradation of the active ingredient, or suboptimal application techniques. The waxy cuticle of plant leaves presents a significant barrier to the absorption of foliar-applied substances.[10]
Solutions:
-
Adjuvant Selection for Enhanced Uptake:
-
Crop Oil Concentrates (COCs): These adjuvants are a mixture of petroleum-based oil and non-ionic surfactants.[8] They are effective at increasing the penetration of the active ingredient through the leaf cuticle.[10]
-
Methylated Seed Oils (MSOs): Derived from seed oils, MSOs are generally more aggressive than COCs in dissolving the leaf cuticle, leading to faster and greater absorption.[10] However, this can also increase the risk of phytotoxicity.
-
Nitrogen-Based Fertilizers: Ammonium sulfate (AMS) or urea ammonium nitrate (UAN) can be used in conjunction with other adjuvants to enhance uptake, particularly in hard water conditions.[7][11]
-
-
Optimizing Application:
-
Timing: Apply the formulation during cooler parts of the day to minimize evaporation.
-
Coverage: Ensure thorough and uniform coverage of the target plant tissues.
-
pH of Spray Solution: The pH of the spray solution can influence the stability and uptake of some plant growth regulators. While specific data for GA9 methyl ester is limited, it is a factor to consider and potentially optimize.
-
Data Presentation: Comparison of Adjuvant Efficacy
| Adjuvant Type | Primary Mechanism of Action | Recommended Use Cases | Potential for Phytotoxicity |
| Non-ionic Surfactant (NIS) | Reduces surface tension, improves spreading | General purpose, good for initial testing | Low |
| Crop Oil Concentrate (COC) | Enhances penetration through waxy cuticle | When increased uptake is needed | Moderate |
| Methylated Seed Oil (MSO) | Aggressively dissolves leaf cuticle for rapid uptake | For difficult-to-penetrate leaf surfaces | High |
Issue 3: Phytotoxicity Symptoms
Symptoms:
-
Leaf burn, spotting, or discoloration.
-
Stunted growth or other abnormal developmental responses.
Causality: Phytotoxicity can be caused by the adjuvant itself, an excessively high concentration of the active ingredient, or an interaction between the formulation and environmental conditions. MSOs, in particular, carry a higher risk of causing crop injury.[10]
Solutions:
-
Adjuvant and Concentration Optimization:
-
Start with Lower Concentrations: When testing a new adjuvant, especially an MSO, begin with the lowest recommended concentration and perform a small-scale trial to assess for phytotoxicity.
-
Adjuvant Selection: If phytotoxicity is observed with an MSO, consider switching to a less aggressive adjuvant like a COC or a high-quality NIS.
-
-
Environmental Considerations:
-
Avoid applying formulations during periods of high heat or intense sunlight, as this can increase the risk of leaf burn.
-
Ensure plants are not under drought stress when applying treatments, as this can also increase their susceptibility to injury.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Gibberellin A9 methyl ester?
A1: Gibberellin A9 methyl ester is a derivative of gibberellin, a plant hormone that regulates growth and development.[1][2] Gibberellins, in general, promote cell elongation and division, leading to effects like stem elongation and seed germination.[3][5][15] They are synthesized in actively growing tissues like shoot apices and young leaves.[15][16] The signaling pathway involves the gibberellin binding to a receptor, which leads to the degradation of DELLA proteins, which are repressors of gibberellin-responsive genes.[17] This de-repression allows for the transcription of genes involved in growth processes.
Q2: How do I choose the right adjuvant for my specific plant species and experimental conditions?
A2: The choice of adjuvant depends on several factors:
-
Leaf Surface Characteristics: Plants with thick, waxy cuticles will likely benefit from a more aggressive adjuvant like a COC or MSO to enhance penetration.[10]
-
Environmental Conditions: In hot, dry conditions, an adjuvant that reduces evaporation can be beneficial.
-
Herbicide Label Analogy: While GA9 methyl ester is not a herbicide, the principles of adjuvant selection are similar. Herbicide labels often provide specific recommendations for different adjuvants based on the target weed and environmental conditions, which can be a useful reference.[11]
-
Empirical Testing: It is always recommended to conduct small-scale trials with different adjuvants and concentrations to determine the optimal combination for your specific application without causing phytotoxicity.
Q3: Can I mix different types of adjuvants in the same formulation?
A3: Yes, it is common to use combinations of adjuvants to achieve multiple functions.[7][8] For example, a nitrogen-based fertilizer like AMS might be used with a surfactant and a crop oil concentrate.[7] However, it is crucial to ensure the compatibility of the different components. Always perform a jar test to check for physical incompatibility (e.g., precipitation, phase separation) before preparing a large batch.
Q4: How should I properly store my Gibberellin A9 methyl ester and prepared solutions?
A4: Gibberellin A9 methyl ester solid should be stored in an amber vial at -20°C under an inert atmosphere, as it is light-sensitive.[1][2] Stock solutions in organic solvents should also be stored at low temperatures and protected from light. Aqueous solutions of related gibberellins are not recommended for storage for more than one day.[13] It is best practice to prepare fresh working solutions for each experiment to ensure consistent activity.
IV. Visualizing Experimental Workflows and Signaling Pathways
Gibberellin Signaling Pathway
Caption: Simplified Gibberellin Signaling Pathway.
Experimental Workflow for Adjuvant Screening
Caption: Workflow for Screening Adjuvant Efficacy.
V. References
-
ResearchGate. (n.d.). Mechanism of action of gibberellin in plant cell. Retrieved from [Link]
-
AWS. (n.d.). Review Article Recent Advancements In Gibberellic Acid Formulation Techniques. Retrieved from [Link]
-
Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Retrieved from [Link]
-
Biology Discussion. (n.d.). Gibberellins: History, Bioassay, Functions and Uses. Retrieved from [Link]
-
PubMed. (1979). Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum. Retrieved from [Link]
-
eGyanKosh. (n.d.). Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Progress and Development of Analytical Methods for Gibberellins. Retrieved from [Link]
-
Crops and Soils. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved from [Link]
-
Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
-
PubMed Central. (2012). Gibberellic acid in plant: Still a mystery unresolved. Retrieved from [Link]
-
Penn State Extension. (2022). Spray Adjuvants. Retrieved from [Link]
-
YouTube. (2020). Plant Physiology: L15: Gibberellins–Regulators of Plant Height. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Fast Dissolving Concentrated Gibberellin Water Soluble Granular Formulations | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Gibberellin. Retrieved from [Link]
-
Medium. (2023). Gibberellin Assay. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The bioassay of gibberellins. Retrieved from [Link]
-
PubMed. (2008). Potential Sites of Bioactive Gibberellin Production During Reproductive Growth in Arabidopsis. Retrieved from [Link]
-
YouTube. (2021). Gibberellin signaling pathway. Retrieved from [Link]
-
UPL. (n.d.). Understand Agricultural Adjuvants & It's Classifications. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF GIBBERELLINS BY SURFACTANT PRODUCERS NOCARDIA VACCINII IMV В-7405, ACINETOBACTER CALCOACETICUS IMV В-7241 AND RHO. Retrieved from [Link]
-
PubMed Central. (2012). Gibberellin Signaling in Plants – The Extended Version. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and bioactivity of the gibberellin, 18-hydroxy-GA>1> (GA>132). Retrieved from [Link]
-
AWS. (n.d.). Recent Advancements Gibberellic Acid Formulation Techniques and Economics of Use in Agriculture. Retrieved from [Link]
-
Gulf Oil International. (2025). Understanding the role of adjuvants in agriculture. Retrieved from [Link]
-
PubMed. (2019). Improved synthetic route of exo-16,17-dihydro-gibberellin A5-13-acetate and the bioactivity of its derivatives towards Arabidopsis thaliana. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Gibberellic acid decomposition and its loss of biological activity in aqueous solutions. Retrieved from [Link]
-
UniProt. (n.d.). Gibberellin signaling pathway | Keywords. Retrieved from [Link]
-
Google Patents. (2016). CONCENTRATED GIBBERELLIN SOLUTION FORMULATIONS. Retrieved from
-
Annual Reviews. (n.d.). MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS. Retrieved from [Link]
-
YouTube. (2024). Gibberellin (GA): Discovery, Structure and Biosynthesis. Retrieved from [Link]
-
MetwareBio. (n.d.). Targeted Metabolomics Gibberellin Assay. Retrieved from [Link]
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- 1. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]
- 2. GIBBERELLIN A9 METHYL ESTER | 2112-08-5 [chemicalbook.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellin - Wikipedia [en.wikipedia.org]
- 6. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 8. extension.psu.edu [extension.psu.edu]
- 9. Understanding the role of adjuvants in agriculture | Gulf Oil International [gulfoilltd.com]
- 10. Crop Protection Network [cropprotectionnetwork.org]
- 11. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biologydiscussion.com [biologydiscussion.com]
- 17. Gibberellin Signaling in Plants – The Extended Version - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Gibberellin A9 methyl ester application timing for optimal effect
Topic: Refinement of Application Timing for Optimal Effect
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of GA9-ME protocols for developmental phase transitions.
Executive Summary: The "Prodrug" Paradigm
Welcome to the technical refinement center. If you are transitioning from standard Gibberellic Acid (GA3) or GA4 to Gibberellin A9 methyl ester (GA9-ME) , you must fundamentally shift your experimental timeline.
The Core Conflict: Unlike free acids (GA3/GA4) which are immediately bioactive upon cellular entry, GA9-ME is a lipophilic precursor . It functions essentially as a "prodrug."[1] It requires two distinct metabolic steps to become bioactive:[1]
-
Hydrolysis: Removal of the methyl group by carboxylesterases to form GA9.[1]
-
3
-hydroxylation: Conversion of GA9 to bioactive GA4 by GA3-oxidase (GA3ox).[1]
Implication: Application timing must be advanced (shifted earlier) by 12–24 hours relative to standard free-acid protocols to account for this bioactivation lag.
Module 1: Bioactivation & Timing Logic
The Pathway Visualization
Understanding the lag phase is critical for timing your application.[1] The diagram below illustrates the metabolic distance between your application and the physiological response.[1]
Caption: Figure 1. The Bioactivation Lag.[1] Note the critical hydrolysis step (Red Arrow) which introduces a temporal delay compared to direct GA4 application.[1]
Module 2: Application Protocol Refinement
Q: How do I calculate the "Advance Shift" for my specific species?
A: You must determine the hydrolysis rate, which varies by species and tissue age.[1] Use the "Pulse-Chase Window" method.[1]
Protocol: The 4-Point Staggered Pulse Do not apply all replicates at the visual onset of the developmental stage (e.g., bolting).[1] Instead, stagger applications before the expected transition.
| Group | Timing relative to "Standard" (Free Acid) Protocol | Rationale |
| A (Early) | -36 Hours | Tests for slow hydrolysis or deep tissue transport requirements.[1] |
| B (Optimal) | -24 Hours | Target Window. Compensates for esterase activity + GA3ox conversion. |
| C (Late) | -12 Hours | Likely insufficient time for full bioactivation before the competence window closes.[1] |
| D (Control) | T=0 (Visual Onset) | Will likely show reduced efficacy (phenotype delay) compared to free acid. |
Q: Does the circadian rhythm affect GA9-ME efficacy?
A: Yes, critically. The enzyme required to convert GA9 to GA4 (GA3ox) is often under circadian control, peaking at specific times (often end-of-night or dawn, ZT22-ZT2).
-
Recommendation: Apply GA9-ME at Dusk (ZT10-12) .
-
Mechanism: This allows the 8-12h hydrolysis "lag" to occur overnight, providing a pool of free GA9 precursor exactly when the plant's endogenous GA3ox enzymes are upregulated at dawn.[1]
Module 3: Troubleshooting & Diagnostics
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitate in Stock | Hydrophobic aggregation.[1] GA9-ME is far less water-soluble than GA3.[1] | Dissolve in 100% DMSO or Ethanol first.[1] Only dilute with water/buffer immediately before use. |
| No Phenotype (Null) | Timing Mismatch. The tissue passed the "competence window" before GA9-ME was hydrolyzed.[1] | Shift application 12h earlier . Ensure application is at Dusk to align with Dawn biosynthesis. |
| Inconsistent Results | Hydrolysis Variability. Esterase activity varies by leaf age.[1] | Standardize application to fully expanded source leaves (high enzymatic activity) rather than sink tissues. |
| Hypersensitive Response | "Pooling" Effect. Lipophilic esters penetrate fast but hydrolyze slowly, creating a depot effect. | Reduce concentration by 50% compared to free acid. The ester acts as a slow-release reservoir.[1] |
Diagnostic Workflow: The "Rescue" Check
If you suspect your GA9-ME is not working, run this logic flow to isolate the variable.
Caption: Figure 2. Diagnostic decision tree for failed GA9-ME induction.
FAQs: Expert Insights
Q: Why use GA9-ME instead of GA4 if it's harder to time? A: Transport and Stability. [1]
-
Cuticle Penetration: The methyl ester is non-polar.[1] It crosses the waxy cuticle significantly better than the charged free acid (GA4).[1]
-
Stability: It is resistant to degradation in the solution and on the leaf surface.[1]
-
Targeting: It allows for a "slow-release" mechanism, providing a more sustained physiological signal rather than the "spike-and-crash" of free acid application.[1]
Q: Can I mix GA9-ME with surfactants? A: Use caution. Because GA9-ME is already highly lipophilic, adding strong penetrants (like Silwet L-77 > 0.05%) can cause excessive cellular influx, leading to phytotoxicity or "burning" at the contact site. Use mild non-ionic surfactants (Tween-20 at 0.01%) or none at all.
References
-
Yamaguchi, S. (2008).[2][3][4][5] Gibberellin Metabolism and its Regulation.[1][2][3][5][6] Annual Review of Plant Biology, 59, 225-251.[2][3][7] Link
-
Yamane, H., et al. (1979). Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium japonicum.[1][8] Planta, 147, 251–256. Link
-
Mander, L. N. (2003). Twenty years of gibberellin research. Natural Product Reports, 20, 49-69. Link
-
Hedden, P., & Thomas, S. G. (2012). Gibberellin Biosynthesis and its Regulation. Biochemical Journal, 444(1), 11-25. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Gibberellin metabolism and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yamaguchi, S. (2008) Gibberellin Metabolism and Its Regulation. Annual Review of Plant Biology, 59, 225-251. - References - Scientific Research Publishing [scirp.org]
- 8. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for the Advanced Researcher: Gibberellin A9 vs. Gibberellin A9 Methyl Ester
For the discerning researcher in plant physiology and developmental biology, the selection of a specific gibberellin (GA) for experimental use is a critical decision that can profoundly influence research outcomes. This guide provides an in-depth comparative analysis of two closely related C19-gibberellins: Gibberellin A9 (GA9) and its derivative, Gibberellin A9 methyl ester (GA9-me). This document moves beyond a simple cataloging of properties to offer a nuanced examination of their respective biological activities, potential modes of action, and practical applications, supported by experimental data and detailed protocols.
Introduction: Chemical Nuances and Biological Implications
Gibberellins are a large family of tetracyclic diterpenoid acids that regulate a wide array of developmental processes in plants, including seed germination, stem elongation, and flower induction.[1][2] GA9 is a naturally occurring, biologically active gibberellin, while GA9 methyl ester is its carboxyl-methylated derivative.[3] The fundamental difference lies in the esterification of the C-7 carboxyl group. This seemingly minor chemical modification has significant implications for the molecule's polarity, transport, and interaction with the gibberellin signaling pathway.
Key Structural Differences:
| Compound | Chemical Formula | Molecular Weight | Key Functional Group at C-7 |
| Gibberellin A9 | C19H24O4 | 316.39 g/mol | Carboxylic Acid (-COOH) |
| Gibberellin A9 Methyl Ester | C20H26O4 | 330.42 g/mol | Methyl Ester (-COOCH3) |
The presence of the methyl ester in GA9-me increases its lipophilicity compared to the free acid form of GA9. This alteration in chemical property can influence its uptake and transport within plant tissues, a critical consideration for exogenous application in experimental settings.[4]
Comparative Biological Activity: Evidence from Bioassays
Direct comparative studies on the biological activity of GA9 and GA9-me in higher plants are not extensively documented in publicly available literature. However, by synthesizing data from various studies, we can construct a compelling picture of their relative performance.
The Dwarf Rice Bioassay: A Standard for Gibberellin Activity
Table 1: Relative Activity of Various Gibberellins in the 'Tan-ginbozu' Dwarf Rice Bioassay
| Gibberellin | Relative Activity | Reference |
| GA1 | High | [6] |
| GA3 | Very High | [6] |
| GA4 | High | [6] |
| GA7 | High | [6] |
| GA9 | Moderate to High | [6] |
| GA19 | Moderate | [6] |
| GA20 | Moderate | [6] |
This table is a synthesis of data from multiple sources and is intended to provide a general comparison. Actual relative activities can vary based on experimental conditions.
Pea Stem Elongation Bioassay: Assessing Internode Growth
The pea stem elongation bioassay, often using dwarf varieties like 'Progress No. 9', is another cornerstone for evaluating gibberellin efficacy.[8] This assay measures the increase in internode length following GA application. As with the dwarf rice bioassay, GA9 is known to be active in promoting stem elongation in peas. The logical hypothesis is that GA9-me would also demonstrate activity, potentially after enzymatic hydrolysis to the free acid form within the plant tissue.
Mechanism of Action: Receptor Binding and In Vivo Conversion
The biological activity of gibberellins is initiated by their binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[9] This binding event triggers a conformational change that promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress growth. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins, thereby de-repressing growth-promoting genes.
A pivotal study on the lycophyte Selaginella moellendorffii provides valuable insights into the receptor binding affinities of both GA9 and GA9 methyl ester.[10]
Table 2: Comparative Effect of GA9 and GA9 Methyl Ester on the SmGID1-SmDELLA1 Interaction in a Yeast Two-Hybrid System
| Gibberellin | Concentration | Relative β-galactosidase Activity (Interaction Strength) | Reference |
| GA4 (bioactive control) | 10⁻⁵ M | High | [10] |
| GA9 | 10⁻⁵ M | Moderate to High | [10] |
| GA9 Methyl Ester | 10⁻⁵ M | Low to Moderate | [10] |
Data is interpreted from graphical representations in the cited literature and indicates the relative strength of the interaction.
The data from Selaginella suggests that while GA9 can effectively promote the GID1-DELLA interaction, its methyl ester is less potent in this regard.[10] This raises a crucial question: is GA9-me directly active, or must it be converted to GA9 in vivo to exert its full biological effect?
Evidence from studies on conjugated gibberellins in dwarf rice indicates the presence of endogenous enzymes capable of hydrolyzing gibberellin esters.[7] This supports the hypothesis that GA9-me can act as a pro-hormone, being converted to the more active GA9 within the plant.
Experimental Protocols: Self-Validating Methodologies
For researchers aiming to conduct their own comparative studies, the following detailed protocols for standard gibberellin bioassays are provided.
Dwarf Rice ('Tan-ginbozu') Second Leaf Sheath Elongation Bioassay (Micro-drop Method)
This protocol is adapted from the well-established method described by Murakami.[5]
Materials:
-
Seeds of dwarf rice (Oryza sativa L. cv. 'Tan-ginbozu')
-
0.9% (w/v) water-agar
-
Cylindrical glass vials (e.g., 2.8 cm diameter, 6 cm depth)
-
Tall Petri dishes or similar transparent containers
-
Controlled environment chamber with fluorescent lighting (approx. 5,000 lux) and temperature control (32°C)
-
Micropipette (1 µL)
-
Stock solutions of GA9 and GA9-me in a suitable solvent (e.g., ethanol or acetone), with serial dilutions prepared in water containing a surfactant (e.g., 0.05% Tween 20).
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute soak in 1% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Select uniform seeds and plant five seeds per vial containing 0.9% water-agar.
-
-
Seedling Growth:
-
Place the vials in a tall Petri dish and incubate for 45 hours in a controlled environment chamber at 32°C under continuous fluorescent light.
-
-
Application of Test Solutions:
-
Once the second leaf has emerged from the first, apply a single 1 µL droplet of the test solution (or control) to the surface of each coleoptile using a micropipette.
-
-
Incubation and Measurement:
-
Continue to grow the seedlings under the same conditions for an additional 3 days.
-
Measure the length of the second leaf sheath from the coleoptilar node to the ligule of the second leaf using a ruler.
-
-
Data Analysis:
-
Calculate the mean and standard error for each treatment group. A positive response is typically considered a 10% or greater increase in sheath length over the control.
-
Dwarf Pea (Pisum sativum) Stem Elongation Bioassay
This protocol is a generalized procedure based on established principles for pea stem bioassays.[11]
Materials:
-
Seeds of a dwarf pea variety (e.g., Pisum sativum L. cv. 'Progress No. 9')
-
Vermiculite or a similar sterile growing medium
-
Controlled environment chamber with a defined light/dark cycle (e.g., 12h light/12h dark) and temperature control (23-27°C)
-
Microliter syringe
-
Stock solutions of GA9 and GA9-me.
Procedure:
-
Seed Germination and Seedling Growth:
-
Sow pea seeds in moist vermiculite and grow them in the controlled environment chamber for 4 days.
-
-
Selection of Seedlings:
-
Select seedlings of uniform size and developmental stage.
-
-
Application of Test Solutions:
-
Inject 5 µL of the test solution (or a water control) into the second internode of each selected seedling using a microliter syringe.[11]
-
-
Incubation and Measurement:
-
Return the seedlings to the controlled environment chamber and allow them to grow for a defined period (e.g., 5-7 days).
-
Measure the length of the second internode.
-
-
Data Analysis:
-
Calculate the mean and standard error for each treatment group and compare the elongation response to the control.
-
Visualizing the Gibberellin Signaling Pathway
The following diagram illustrates the core components of the gibberellin signaling pathway, providing context for the action of GA9 and its potential interaction with the GID1 receptor.
Caption: Gibberellin A9 signaling pathway.
Synthesis and Recommendations
The choice between Gibberellin A9 and Gibberellin A9 methyl ester depends on the specific research question and experimental system.
-
Gibberellin A9 is the biologically active free acid form and is the logical choice for studies aiming to directly investigate the effects of a known active gibberellin. Its interaction with the GID1 receptor is better characterized in higher plants.
-
Gibberellin A9 methyl ester presents an interesting alternative, particularly for studies on gibberellin transport, metabolism, and the role of esterification in hormone activity. Its increased lipophilicity may facilitate uptake in certain experimental systems. However, its biological activity is likely dependent on in vivo hydrolysis to GA9. Therefore, when using GA9-me, it is crucial to consider the metabolic capacity of the plant species and tissue under investigation.
For researchers embarking on a comparative study, it is recommended to perform dose-response experiments using both compounds in a well-established bioassay, such as the dwarf rice or pea stem elongation assay. This will provide empirical data on their relative potencies in the specific system of interest. Furthermore, investigating the conversion of GA9-me to GA9 in the experimental tissue would provide valuable mechanistic insights.
References
- Jones, R. L., & Varner, J. E. (1966). The bioassay of gibberellins. Planta, 72(2), 155–161.
- Murakami, Y. (1968). A new rice seedling test for gibberellins, ‘microdrop method’, and its use for testing extracts of rice and Pharbitis seeds. Botanical Magazine, Tokyo, 81(955), 33-43.
- Chen, L., et al. (2020). Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops. Plant & Cell Physiology, 61(12), 1965-1976.
- Hedden, P., & Thomas, S. G. (2012). Gibberellin biosynthesis and its regulation. Biochemical Journal, 444(1), 11-25.
-
Wikipedia contributors. (2023, December 27). Gibberellin. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]
- Aya, K., et al. (2009). Gibberellin Modulates Anther Development in Rice via the Transcriptional Regulation of GAMYB. The Plant Cell, 21(5), 1453-1472.
- Schliemann, W. (1984). Hydrolysis of Conjugated Gibberellins by β-Glucosidases from Dwarf Rice (Oryza sativa L. cv. «Tan-ginbozu»). Journal of Plant Physiology, 116(2), 123-132.
- Nishijima, T., et al. (1992). Nondwarf Rice Seedling Bioassay for Gibberellins. Plant Physiology, 98(3), 962-965.
- Stowe, B. B., & Obreiter, J. B. (1962). Growth Promotion in Pea Stem Sections. III. By Alkyl Nitriles, Alkyl Acetylenes and Insect Juvenile Hormones. Plant Physiology, 37(2), 158-164.
- Martin, G. C. (1970). Gibberellin Estimation by an Adaptation of the Dwarf Rice Bioassay. HortScience, 5(4), 235-236.
- Knott, C. M. (1987). A key for stages of development of the pea (Pisum sativum). Annals of Applied Biology, 111(1), 233-244.
- Hirano, K., et al. (2007). The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens. The Plant Cell, 19(10), 3058-3079.
- Shani, E., et al. (2018). Gibberellin Localization and Transport in Plants. Trends in Plant Science, 23(5), 435-446.
- Nishijima, T., et al. (1987). Modified Micro-Drop Bioassay Using Dwarf Rice for Detection of Femtomol Quantities of Gibberellins. Plant and Cell Physiology, 28(4), 683-688.
- Ueguchi-Tanaka, M., et al. (2018). Evolution and diversification of the plant gibberellin receptor GID1. Proceedings of the National Academy of Sciences, 115(33), 8344-8349.
- Kutschera, U., & Geisler, M. (2023). Mendel-200: Pea as a model system to analyze hormone-mediated stem elongation. Plant Signaling & Behavior, 18(1), 2210850.
- Mander, L. N. (2003). Twenty years of gibberellin research.
- Ueguchi-Tanaka, M., et al. (2007). Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin. The Plant Cell, 19(7), 2140-2155.
- Murofushi, N., et al. (1999). Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9. Plant Physiology, 121(2), 517-522.
- van der Schoot, C., et al. (2021). Establishment of an isolation and transfection protocol for Pisum sativum root protoplasts. Utrecht University Student Theses Repository.
- Dai, M., et al. (2023). Concise Synthesis of (−)-GA18 Methyl Ester. Journal of the American Chemical Society, 145(3), 1948-1953.
- Hirano, K., et al. (2007). GA Binding Properties of GID1 Homologs [Figure].
- Murakami, Y. (1968). New Rice Seedling Test for Gibberellins―Microdrop Method. JARQ, 3(2), 24-28.
- Community Plant Variety Office. (2003). Protocol for distinctness, uniformity and stability tests: Pisum sativum L.
- Murofushi, N., et al. (1999). Gibberellin Biosynthesis in Maize. Metabolic Studies with GA(15), GA(24), GA(25), GA(7), and 2,3-Dehydro-GA(9). Plant Physiology, 121(2), 517-522.
- Li, J., et al. (2024). Functional Characterization of the Gibberellin (GA) Receptor ScGID1 in Sugarcane. International Journal of Molecular Sciences, 25(19), 10598.
- Richards, D. E., et al. (2001). Gibberellin metabolism and its regulation. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 67-88.
- Yamaguchi, S. (2008). Gibberellin metabolism and its regulation. Annual Review of Plant Biology, 59, 225-251.
Sources
- 1. Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gibberellin - Wikipedia [en.wikipedia.org]
- 3. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibberellin Localization and Transport in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jircas.go.jp [jircas.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydrolysis of Conjugated Gibberellins by β-Glucosidases from Dwarf Rice (Oryza sativa L. cv. «Tan-ginbozu») - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth Promotion in Pea Stem Sections. III. By Alkyl Nitriles, Alkyl Acetylenes and Insect Juvenile Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gibberellin Modulates Anther Development in Rice via the Transcriptional Regulation of GAMYB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mendel-200: Pea as a model system to analyze hormone-mediated stem elongation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Gibberellin A9 Methyl Ester and Natural Gibberellin Extracts for Researchers
In the realm of plant science and agricultural research, gibberellins (GAs) stand out as a critical class of phytohormones that regulate a vast array of developmental processes, from seed germination and stem elongation to flowering and fruit development.[1][2][3] Among the more than 136 identified gibberellins, Gibberellin A9 (GA9) and its derivatives are of significant interest.[1] This guide provides an in-depth, objective comparison between synthetic Gibberellin A9 methyl ester (GA9-me) and natural gibberellin extracts, offering experimental insights and data to inform your research decisions.
Understanding the Molecules: Structure and Function
Gibberellins are diterpenoid acids synthesized through the terpenoid pathway.[2] Their biological activity is highly dependent on their structure, particularly for the 19-carbon gibberellins, which are generally the most active forms.[1]
-
Gibberellin A9 (GA9): A C19-gibberellin that serves as a key intermediate and a bioactive hormone in some species.
-
Gibberellin A9 methyl ester (GA9-me): A derivative of GA9 where the carboxylic acid group is esterified with a methyl group.[4] This modification can influence its stability, solubility, and biological activity.
The primary mechanism of gibberellin action involves a signaling pathway that leads to the degradation of DELLA proteins, which are repressors of plant growth.[1] The binding of a bioactive gibberellin to its receptor, GID1, triggers this degradation, thereby promoting growth-related gene expression.[1]
Gibberellin Signaling Pathway
Sources
Technical Guide: Validating the Role of Gibberellin A9 Methyl Ester (GA9-Me) Using Knockout Mutants
Executive Summary
Gibberellin A9 methyl ester (GA9-Me) is a lipophilic derivative of the gibberellin precursor GA9. While free acid gibberellins (GAs) are the canonical bioactive forms regulating plant growth, methyl esters function primarily as deactivation products or transport forms in higher plants. This guide outlines the validation of GA9-Me’s physiological role—specifically its status as a biologically inactive "sink" or a potential slow-release reservoir—using Arabidopsis thalianaGA methyltransferase (gamt) knockout mutants.
By comparing the bioactivity of GA9-Me against GA9 (Free Acid) and GA4 (Bioactive) , researchers can elucidate metabolic flux and homeostatic control mechanisms.
Part 1: Biochemical Context & Comparative Model
The Molecule of Interest: GA9-Me
In the gibberellin biosynthetic pathway, GA9 is the immediate precursor to the bioactive GA4 (via C-3
Comparative Matrix
| Feature | GA9-Me (Methyl Ester) | GA9 (Free Acid) | GA4 (Bioactive) |
| Chemical State | Hydrophobic ester | Weak acid precursor | Active hormone |
| Receptor Binding | Negligible (Steric hindrance) | Low/None (Requires conversion) | High affinity (GID1) |
| Metabolic Role | Inactivation / Storage | Biosynthetic Intermediate | Signaling Effector |
| Transport | Passive diffusion (Lipophilic) | Transporter-mediated (e.g., NPF) | Transporter-mediated |
| Stability | High (Resistant to oxidation) | Moderate | Labile |
The Genetic Model: gamt1/gamt2 Knockouts
To validate GA9-Me, we utilize Arabidopsis mutants deficient in Gibberellin Methyltransferases (GAMT1 and GAMT2) .
-
Wild Type (WT): Capable of methylating GA9 to GA9-Me (deactivation).
-
gamt1/gamt2 (KO): Cannot methylate GAs. These mutants accumulate higher levels of active GAs and are hypersensitive to GA precursors.[1]
Part 2: Experimental Workflow
Experiment A: Bioassay for Intrinsic Activity (Hypocotyl Elongation)
Objective: Determine if GA9-Me possesses intrinsic activity or requires demethylation.
Protocol:
-
Plant Material: Stratify seeds of WT (Col-0) and ga1-3 (GA-deficient background, useful for high sensitivity) for 3 days at 4°C.
-
Media Preparation: Prepare 0.5x MS agar plates containing 1 µM Paclobutrazol (PAC) .
-
Note: PAC inhibits endogenous GA synthesis, making plant growth dependent on exogenous treatment.
-
-
Treatment Groups (n=20 seedlings each):
-
Control: Solvent only (DMSO/Ethanol).
-
Group 1: GA9 (1 µM) – Positive Control (Precursor).
-
Group 2: GA4 (0.1 µM) – Positive Control (Active).
-
Group 3: GA9-Me (1 µM, 10 µM, 100 µM).
-
-
Growth: Incubate vertically under continuous light (22°C) for 7 days.
-
Measurement: Measure hypocotyl length using ImageJ.
Interpretation:
-
If GA9-Me induces growth comparable to GA9, the plant possesses esterases capable of converting GA9-Me
GA9. -
If GA9-Me shows no activity, it confirms the ester is biologically inert and stable against hydrolysis.
Experiment B: Metabolic Flux Analysis (LC-MS/MS)
Objective: Validate that gamt knockouts fail to produce GA9-Me, confirming the gene-metabolite relationship.
Protocol:
-
Cultivation: Grow WT and gamt1/gamt2 KO lines for 4 weeks (rosette stage).
-
Extraction:
-
Harvest 200mg fresh tissue; flash freeze in liquid nitrogen.
-
Homogenize and extract in 80% Methanol + 1% Formic Acid.
-
Spike with internal standards (
H -GA9).
-
-
Purification: Solid Phase Extraction (SPE) using Oasis HLB cartridges.
-
Quantification (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8µm).
-
Transitions (MRM):
-
GA9: m/z 331
285 -
GA9-Me: m/z 345
285 (Shift of +14 Da).
-
-
-
Analysis: Compare the ratio of GA9 to GA9-Me.
Part 3: Data Presentation & Interpretation[2]
Expected Phenotypic Data (Hypothetical)
| Genotype | Treatment | Hypocotyl Length (mm) | Interpretation |
| WT (Col-0) | Mock | 1.5 ± 0.2 | Baseline (PAC inhibition) |
| WT (Col-0) | GA9 (1 µM) | 8.2 ± 0.5 | Efficient conversion GA9 |
| WT (Col-0) | GA9-Me (1 µM) | 1.8 ± 0.3 | Inactive: Minimal hydrolysis to GA9 |
| WT (Col-0) | GA9-Me (100 µM) | 3.5 ± 0.4 | Low activity at pharmacological doses |
| gamt1/2 KO | Mock | 2.1 ± 0.3 | Mild "overdose" phenotype (endogenous accumulation) |
Pathway Visualization
The following diagram illustrates the metabolic fate of GA9 and the validation logic using gamt mutants.
Caption: Metabolic fate of GA9. The GAMT pathway (Red arrow) acts as a sink. In gamt knockouts, this path is blocked, forcing flux toward the bioactive GA4.
Part 4: Scientific Integrity & Troubleshooting
Self-Validating Controls
-
The "Dead" Control: Always include a GA-deficient mutant (like ga1-3) in your panel. If GA9-Me restores growth in ga1-3 while gamt mutants show no change, it proves that GA9-Me is being hydrolyzed back to GA9 by general esterases, not by the specific GAMT pathway.
-
Solvent Toxicity: Methyl esters are hydrophobic. Ensure DMSO concentration does not exceed 0.1% in the final assay, as high DMSO can inhibit hypocotyl elongation, masking the ester's potential activity.
Mechanistic Causality
The use of gamt mutants validates the directionality of the pathway.
-
Observation: gamt mutants produce seeds with higher dormancy-breaking capacity.
-
Causality: Loss of GAMT
Inability to sequester GA9 as GA9-Me Increased flux to GA4 Hyper-germination.
References
-
Varbanova, M., et al. (2007). Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2.[2] The Plant Cell, 19(1), 32–45. [Link]
-
Yamaguchi, S. (2008). Gibberellin Metabolism and its Regulation. Annual Review of Plant Biology, 59, 225-251. [Link]
-
Ueguchi-Tanaka, M., et al. (2005). Gibberellin Insensitive Dwarf1 encodes a soluble receptor for gibberellin. Nature, 437, 693–698. [Link]
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A Comparative Guide to the Efficacy of Gibberellin A9 Methyl Ester and Commercial Plant Growth Regulators
For researchers, scientists, and professionals in drug development, the selection of an appropriate plant growth regulator (PGR) is a critical decision that can significantly impact experimental outcomes and agricultural productivity. This guide provides an in-depth technical comparison of Gibberellin A9 methyl ester against a range of commercially available plant growth regulators. By synthesizing technical data, field-proven insights, and detailed experimental protocols, this document aims to empower you with the knowledge to make informed decisions for your specific research and development needs.
Introduction to Plant Growth Regulators: The Conductors of Plant Development
Plant growth regulators are organic compounds that, at low concentrations, influence plant physiological processes.[1] They can be broadly categorized into growth promoters (gibberellins, auxins, cytokinins) and growth inhibitors (abscisic acid, ethylene).[1] These molecules orchestrate a plant's entire lifecycle, from seed germination to senescence, by modulating cell division, elongation, and differentiation.[2]
This guide will focus on the gibberellin class of phytohormones, with a specific emphasis on the comparative efficacy of Gibberellin A9 methyl ester. We will explore its mechanism of action and performance relative to widely used commercial PGRs in key applications such as stem elongation and seed germination.
The Gibberellin Family: Architects of Elongation and Germination
Gibberellins (GAs) are a large family of diterpenoid acids, with over 100 identified members, that are renowned for their profound effects on stem elongation, seed germination, and flowering.[3] The most well-known and commercially utilized gibberellin is Gibberellic Acid (GA3).[4] However, other forms, such as GA4 and GA7, are also used in various agricultural applications.[5]
The Central Role of DELLA Proteins in Gibberellin Signaling
The signaling pathway for gibberellins is a well-conserved mechanism across higher plants and hinges on a family of nuclear regulatory proteins known as DELLA proteins.[6] These proteins act as repressors of gibberellin-responsive genes, thereby inhibiting growth.[3]
The binding of a bioactive gibberellin molecule to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the formation of a GA-GID1-DELLA complex.[6] This complex is recognized by an F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[6] The removal of the DELLA repressor allows for the transcription of genes that drive various growth processes.[7]
Gibberellin A9 Methyl Ester: A Closer Look
Gibberellin A9 methyl ester (GA9-me) is the methylated form of Gibberellin A9 (GA9). While GA9 itself is a precursor to the bioactive GA4 in some plant species, GA9-me has been identified as a naturally occurring substance with biological activity, notably in the regulation of reproductive organ formation in the fern Lygodium japonicum.[6] Its efficacy in higher plants, particularly in comparison to commercial PGRs, is an area of active research.
Comparative Efficacy: Gibberellin A9 Methyl Ester vs. Commercial Plant Growth Regulators
Direct, large-scale comparative data on the efficacy of Gibberellin A9 methyl ester against commercial PGRs in a wide range of crop species is limited. However, by examining studies on related gibberellins and foundational bioassays, we can draw informed comparisons.
Stem Elongation
Stem elongation is a hallmark effect of gibberellins. The lettuce hypocotyl elongation bioassay is a classic method for assessing the biological activity of different gibberellins.[8][9]
Table 1: Comparative Efficacy of Gibberellins on Stem/Hypocotyl Elongation
| Gibberellin | Relative Efficacy | Key Findings | Citations |
| Gibberellin A9 | High | Equally effective as GA4 in promoting stem elongation in Arabidopsis under short-day conditions. | [10] |
| Gibberellic Acid (GA3) | High | Widely used commercially to increase stem length in various crops. | [1] |
| Gibberellin A4 (GA4) | High | Equally effective as GA9 in promoting stem elongation in Arabidopsis. | [10] |
| Gibberellin A1 (GA1) | Lower | Shows lower activity in promoting stem elongation in Arabidopsis compared to GA4 and GA9. | [10] |
Note: The efficacy of Gibberellin A9 methyl ester is expected to be similar to or potentally greater than GA9 due to increased lipophilicity which may enhance cellular uptake. Further direct comparative studies are required for confirmation.
Seed Germination
Gibberellins play a crucial role in breaking seed dormancy and promoting germination.[11] They stimulate the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the seed to nourish the growing embryo.[11]
Table 2: Comparative Efficacy of Plant Growth Regulators on Seed Germination
| Plant Growth Regulator | Effect on Germination | Key Findings | Citations |
| Gibberellic Acid (GA3) | Promoter | Widely effective in breaking dormancy and increasing germination rates in a variety of species. | [12][13] |
| Auxins (e.g., IAA) | Variable | Can promote or inhibit germination depending on the species and concentration. | [12] |
| Cytokinins | Variable | Can interact with other hormones to influence germination, but generally less effective than gibberellins. | |
| Abscisic Acid (ABA) | Inhibitor | A primary hormone responsible for inducing and maintaining seed dormancy. |
Note: While specific data for Gibberellin A9 methyl ester is lacking, its classification as a gibberellin suggests it would likely promote seed germination. Its efficacy relative to GA3 would need to be determined experimentally.
Experimental Protocols for Comparative Efficacy Studies
To facilitate direct comparisons, the following detailed protocols are provided. These are designed to be self-validating systems, allowing for robust and reproducible data generation.
Protocol 1: Lettuce Hypocotyl Elongation Bioassay
This bioassay is a sensitive and reliable method for quantifying the biological activity of different gibberellins.[8][9][14]
Objective: To compare the dose-response of Gibberellin A9 methyl ester, GA3, and GA4+7 on the elongation of lettuce (Lactuca sativa) hypocotyls.
Materials:
-
Lettuce seeds (e.g., cv. Grand Rapids)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Gibberellin A9 methyl ester, GA3, GA4+7
-
Ethanol (for stock solutions)
-
Growth chamber with controlled light and temperature
-
Digital caliper or ruler
Methodology:
-
Seed Germination:
-
Place a single layer of filter paper in each petri dish and moisten with distilled water.
-
Evenly space approximately 50 lettuce seeds on the filter paper.
-
Incubate the petri dishes in the dark at 25°C for 48 hours to allow for germination.
-
-
Preparation of Treatment Solutions:
-
Prepare 1 mM stock solutions of Gibberellin A9 methyl ester, GA3, and GA4+7 in ethanol.
-
From the stock solutions, prepare a serial dilution of treatment solutions with final concentrations of 0.01, 0.1, 1, 10, and 100 µM in distilled water. Include a control solution with the same concentration of ethanol as the highest treatment concentration.
-
-
Bioassay Setup:
-
Select uniform seedlings with a radicle length of approximately 2-3 mm.
-
In new petri dishes lined with filter paper, add 5 mL of the respective treatment solutions.
-
Carefully place 10 seedlings in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes under continuous white light at 25°C for 72 hours.
-
-
Data Collection and Analysis:
-
After 72 hours, measure the length of the hypocotyl of each seedling to the nearest 0.1 mm.
-
Calculate the mean hypocotyl length for each treatment.
-
Plot the mean hypocotyl length against the log of the gibberellin concentration to generate dose-response curves.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Protocol 2: Seed Germination Bioassay
This protocol allows for the quantitative comparison of the effects of different PGRs on seed germination.
Objective: To compare the efficacy of Gibberellin A9 methyl ester, GA3, and Indole-3-acetic acid (IAA) on the germination rate of tomato (Solanum lycopersicum) seeds.
Materials:
-
Tomato seeds (e.g., cv. Ailsa Craig)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Gibberellin A9 methyl ester, GA3, IAA
-
Ethanol (for stock solutions)
-
Growth chamber with controlled temperature
Methodology:
-
Seed Sterilization:
-
Surface sterilize tomato seeds by immersing them in 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water (3-5 times).
-
-
Preparation of Treatment Solutions:
-
Prepare 1 mM stock solutions of Gibberellin A9 methyl ester, GA3, and IAA in ethanol.
-
Prepare treatment solutions with a final concentration of 10 µM for each PGR in sterile distilled water. Include a sterile distilled water control and a control with the equivalent concentration of ethanol.
-
-
Bioassay Setup:
-
Aseptically place two layers of sterile filter paper in each sterile petri dish.
-
Add 5 mL of the respective treatment solutions to each dish.
-
Place 25 sterilized seeds, evenly spaced, in each petri dish.
-
Seal the petri dishes with parafilm.
-
Incubate the dishes in the dark at 25°C.
-
-
Data Collection and Analysis:
-
Record the number of germinated seeds (radicle emergence) daily for 14 days.
-
Calculate the final germination percentage for each treatment.
-
Calculate the Mean Germination Time (MGT) for each treatment.
-
Perform statistical analysis (e.g., Chi-square test for germination percentage, ANOVA for MGT) to identify significant differences.
-
Conclusion and Future Directions
While Gibberellic Acid (GA3) remains the most widely used commercial gibberellin, evidence suggests that other gibberellins, such as GA4 and GA7, may exhibit greater potency in specific applications like fruit set.[1] The available data on Gibberellin A9 and its methyl ester indicate a high level of bioactivity, particularly in promoting stem elongation, comparable to that of GA4.[10]
The limited direct comparative data for Gibberellin A9 methyl ester against a broad spectrum of commercial PGRs in diverse crop species highlights a significant knowledge gap. The experimental protocols provided in this guide offer a framework for researchers to conduct these much-needed comparative studies. Future research should focus on elucidating the dose-response relationships of Gibberellin A9 methyl ester in commercially important plants and exploring its potential synergistic or antagonistic interactions with other plant growth regulators. Such investigations will be instrumental in unlocking the full potential of this and other underutilized gibberellins in agriculture and plant science.
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Khan, A. A., & Samimy, C. (1982). Gibberellic acid in plant: Still a mystery unresolved. Plant Physiology, 70(5), 1353–1357. [Link]
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Frankland, B., & Wareing, P. F. (1960). Effect of gibberellic acid on hypocotyl growth of lettuce seedlings. Nature, 185(4708), 255–256. [Link]
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Sharma, R. R., & Singh, R. (2015). Comparative Evaluation of Plant Growth Regulators for Preventing Premature Fruit Drop and Improving Fruit Quality Parameters in ‘Dusehri’ Mango. International Journal of Fruit Science, 15(4), 368-381. [Link]
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Xu, Y. L., et al. (1997). Gibberellins and stem growth in Arabidopsis thaliana. Effects of photoperiod on expression of the GA4 and GA5 loci. Plant Physiology, 114(4), 1471–1476. [Link]
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Vedantu. (n.d.). Lettuce hypocotyls elongation is performed for bioassay class 11 biology CBSE. [Link]
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Dora Agri. (n.d.). Formulations of Gibberellic Acid Ga3 Development Tendency. [Link]
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Agriculture Institute. (2023, December 24). How Gibberellins Enhance Plant Growth and Development. [Link]
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Tkach, A. V., et al. (2022). A Simple and Effective Bioassay Method Suitable to Comparative In Vitro Study of Tomato Salt Tolerance at Early Development Stages. Plants, 11(2), 229. [Link]
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Ratajkiewicz, H., et al. (2018). Exogenus 'GA3' and 'GA4+7' effects on phenological indices, frost hardiness and quality properties of 'English Morello' sour cherry (Prunus cerasus L.). [Link]
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Silk, W. K., & Jones, R. L. (1975). Gibberellin Response in Lettuce Hypocotyl Sections. Plant physiology, 56(2), 267–272. [Link]
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Li, Y., et al. (2021). The fundamental role of DELLA protein and regulatory mechanism during plant growth and development. Frontiers in Plant Science, 12, 788029. [Link]
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Croft, H., et al. (2017). Evaluation of the Methods for Estimating Leaf Chlorophyll Content with SPAD Chlorophyll Meters. Remote Sensing, 9(8), 813. [Link]
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Mougabure-Cueto, G., & Tárzia, M. G. (2016). The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches?. Toxicology letters, 249, 30-36. [Link]
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Pandey, A., & Bahadur, V. (2024). Effects of Different Plant Growth Regulators on Seed Germination, Seedling Growth and Establishment of Papaya (Carica papaya) Cv. Pusa Nanha. Journal of Advances in Biology & Biotechnology, 27(5), 1-9. [Link]
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Stuart, D. A., & Jones, R. L. (1977). The role of the lettuce endosperm in gibberellin- and kinetin-induced germination. Planta, 135(2), 119-125. [Link]
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Southwick, S. M., & Glozer, K. (2000). The Impact of Various Rates and Dates of Gibberellic Acid Applications on Fruit Set in Apricot. Journal of the American Society for Horticultural Science, 125(3), 324-329. [Link]
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Hauvermale, A. L., & Ariizumi, T. (2014). Della Proteins: Master Regulators of Gibberellin-Responsive Growth and Development. [Link]
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ResearchGate. (2019). What is the best way to measure the chlorophyll content in the leaves?. [Link]
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AWS. (n.d.). Recent Advancements Gibberellic Acid Formulation Techniques and Economics of Use in Agriculture. [Link]
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Jia, L., et al. (2019). Exogenous GA3 Application Enhances Xylem Development and Induces the Expression of Secondary Wall Biosynthesis Related Genes in Betula platyphylla. International Journal of Molecular Sciences, 20(18), 4475. [Link]
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Ritz, C., & Streibig, J. C. (2005). Bioassay analysis using R. Journal of Statistical Software, 12(5), 1-22. [Link]
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Hauvermale, A. L., & Steber, C. M. (2012). Gibberellin Signaling: A Theme and Variations on DELLA Repression. Plant physiology, 160(1), 83–92. [Link]
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Rsc.org. (2015). Quantification of plant chlorophyll content using Google Glass. [Link]
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Ligor, M., et al. (2023). Standardization of an In Vitro Seed Germination Protocol Compared to Acid Scarification and Cold Stratification Methods for Different Raspberry Genotypes. Horticulturae, 9(2), 169. [Link]
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Srivastava, L. M., & Sawhney, V. K. (1976). Gibberellic-Acid-Induced Cell Elongation in Lettuce Hypocotyls. Canadian Journal of Botany, 54(1-2), 138-144. [Link]
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Ogawa, M., et al. (2003). Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination. The Plant Cell, 15(7), 1591–1604. [Link]
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Rademacher, W. (2015). Chemical regulators of gibberellin status and their application in plant production. [Link]
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El-Showk, S., et al. (2017). Improvement of Seed Germination in Three Medicinal Plant Species by Plant Growth Regulators in. HortScience, 52(6), 861-866. [Link]
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Ficosterra. (2024, July 9). Gibberellins: Key in Crop Development. [Link]
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CABI Digital Library. (2021). Research Article An Evaluation Study for Chlorophyll Estimation Techniques. [Link]
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Sun, T. P. (2011). Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms. Annual review of plant biology, 62, 143–162. [Link]
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International Journal of Advanced Biochemistry Research. (n.d.). Effect of different growing media and plant growth regulator on seed germination and seedlings growth at Bael in Prayagraj Agro-. [Link]
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Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. [Link]
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Safety Operating Guide
Navigating the Disposal of Gibberellin A9 Methyl Ester: A Guide for Laboratory Professionals
The foundation of this guidance rests on the principle of "cradle-to-grave" management of hazardous waste, a framework established by the Resource Conservation and Recovery Act (RCRA) and implemented by the Environmental Protection Agency (EPA).[1][2] This means that as a generator of this chemical waste, you are responsible for its safe handling from initial use to final disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While gibberellins are generally not classified as hazardous substances, it is imperative to treat all laboratory chemicals with a degree of caution.[3][4]
Core Principles:
-
Avoid Contact: Direct contact with the skin and eyes should be avoided.[5]
-
Prevent Inhalation: Avoid the formation of dust and aerosols.[5]
-
Thorough Hygiene: Wash hands thoroughly after handling.[3][5]
Recommended PPE:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side protection | To prevent accidental splashes or contact with dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact during handling and disposal. |
| Respiratory Protection | Necessary if dust formation is likely | A particulate filter device (e.g., N95) is recommended. |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination. |
II. Waste Segregation and Containerization: The First Step to Proper Disposal
Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal. Gibberellin A9 methyl ester waste should be categorized and collected in designated, compatible containers.
Caption: General spill response workflow.
V. Final Disposal Pathway
The ultimate fate of the collected waste is managed by professionals. All collected waste must be disposed of through your institution's designated hazardous waste program. This typically involves:
-
Incineration in a licensed facility. [6]* Burial in a specially licensed chemical landfill. [6] Consult your local waste disposal expert or your institution's EHS office to ensure compliance with all local, state, and federal regulations. [7]
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Carl ROTH. (n.d.). Safety Data Sheet: Gibberellic acid. Retrieved from [Link]
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-
PhytoTech Labs Inc. (n.d.). Gibberellic Acid - SAFETY DATA SHEET. Retrieved from [Link]
- Greenbook.net. (2015). Safety Data Sheet 1 of 11 Release® Plant Growth Regulator Soluble Powder SDS# VBC-0115 Revision 0.
- Genfarm. (2020).
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Rutgers University. (n.d.). Policy for the Disposal of Biological Waste. Retrieved from [Link]
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-
PubMed. (n.d.). Purification and separation of plant gibberellins from their precursors and glucosyl conjugates. Retrieved from [Link]
-
FuseSchool. (2017). Plant Growth: Auxins and Gibberellins. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
